molecular formula C9H12BrN3Si B1525660 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS No. 875781-41-2

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No.: B1525660
CAS No.: 875781-41-2
M. Wt: 270.2 g/mol
InChI Key: LQJGZEFWBXJKJI-UHFFFAOYSA-N
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Description

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C9H12BrN3Si and its molecular weight is 270.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJGZEFWBXJKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693833
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80693833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-41-2
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a highly functionalized heterocyclic building block. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science, and this compound, with its strategically placed bromine, amine, and protected alkyne moieties, serves as a versatile platform for the development of complex molecular architectures.[1][2] This document details a robust and reproducible synthetic protocol via a Sonogashira cross-coupling reaction, explains the rationale behind key experimental parameters, and offers a thorough guide to the analytical techniques required for structural verification and purity assessment. The intended audience includes researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Strategic Value of Functionalized Pyrazines

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics and biologically active natural products.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[2][4] The compound this compound (herein referred to as 1 ) is a particularly valuable synthetic intermediate due to its trifunctional nature. Each functional group serves as an orthogonal handle for subsequent chemical modifications:

  • The Bromo Group: A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The Amino Group: Can be acylated, alkylated, or utilized as a directing group in subsequent reactions, providing a vector for further molecular elaboration.

  • The Trimethylsilyl (TMS)-Protected Alkyne: A stable, protected form of a terminal alkyne. The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne, which is a key precursor for "click" chemistry (Huisgen cycloaddition), C-C bond formations, or further Sonogashira couplings.[5][6]

This guide provides the necessary framework for the successful synthesis and confident characterization of this versatile building block.

Section 1: Synthesis Strategy and Retrosynthetic Analysis

The key transformation in the synthesis of compound 1 is the formation of the carbon-carbon bond between the pyrazine core and the ethynyl moiety. A Sonogashira coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and typically mild reaction conditions.[7][8]

A retrosynthetic analysis logically disconnects the target molecule at this key C-C bond, identifying the primary starting materials: 2-Amino-3,5-dibromopyrazine (2 ) and trimethylsilylacetylene.

G cluster_precursors Starting Materials target Target Molecule (1) This compound disconnection Key Disconnection (Sonogashira Coupling) target->disconnection C(sp)-C(sp2) start1 2-Amino-3,5-dibromopyrazine (2) disconnection->start1 start2 Trimethylsilylacetylene disconnection->start2 precursors Precursors

Caption: Retrosynthetic analysis of the target compound.

Section 2: Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the precursor and the final target compound.

Synthesis of Precursor: 2-Amino-3,5-dibromopyrazine (2)

The starting material, 2-Amino-3,5-dibromopyrazine, is readily prepared from the commercially available 2-aminopyrazine via electrophilic bromination.[9][10]

Protocol:

  • Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid with gentle heating.

  • Add sodium acetate trihydrate (2.4 eq) and stir to maintain a solution.

  • Cool the reaction mixture to -5 °C in an ice-salt bath.

  • Slowly add bromine (1.6 eq) dropwise over several hours. Caution: This addition is exothermic and should be performed with care in a well-ventilated fume hood.

  • After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture onto crushed ice and neutralize to pH 8 with concentrated ammonia.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude solid from methanol to yield 2-Amino-3,5-dibromopyrazine as colorless needles.[9]

Key Transformation: Sonogashira Coupling to Yield Compound 1

The selective coupling occurs at the more reactive C3 position of the dibromopyrazine precursor. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][11][12]

G cluster_workflow Synthetic Workflow prep 1. Prepare Reactor (Inert Atmosphere, Anhydrous THF) add_reagents 2. Add Reagents (Dibromopyrazine, Et3N, CuI, Pd Catalyst) prep->add_reagents cool 3. Cool to -5 °C add_reagents->cool add_alkyne 4. Add TMS-Acetylene (Dropwise) cool->add_alkyne react 5. React at 0 °C (1.5 hours) add_alkyne->react workup 6. Workup (Concentrate under vacuum) react->workup purify 7. Purify (Silica Gel Chromatography) workup->purify product Final Product (1) purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )Molar Eq.Purpose
2-Amino-3,5-dibromopyrazine (2 )252.891.0Starting Material
Trimethylsilylacetylene98.220.95 - 1.0Alkyne Coupling Partner
Triethylamine (Et₃N)101.193.0Base (scavenges HBr byproduct)
Cuprous Iodide (CuI)190.450.1Co-catalyst for the copper cycle
Pd(PPh₃)₂Cl₂701.90catalyticPalladium(0) precursor for catalyst
Anhydrous Tetrahydrofuran (THF)--Solvent

Protocol:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-3,5-dibromopyrazine (2 ) (1.0 eq) and anhydrous THF.[11][12]

  • Sequentially add triethylamine (3.0 eq), cuprous iodide (0.1 eq), and a catalytic amount of bis(triphenylphosphine)palladium(II) dichloride.[11][12]

  • Cool the resulting mixture to -5 °C with constant stirring.

  • Slowly add trimethylsilylacetylene (0.95 eq) dropwise to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to 0 °C and maintain stirring at this temperature for 1.5 hours.[11][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient, such as 5:1 v/v) to afford this compound (1 ) as a yellow to brown solid.[11][12]

Section 3: Comprehensive Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Summary of Physicochemical Properties:

PropertyValueSource(s)
CAS Number 875781-41-2[11][13]
Molecular Formula C₉H₁₂BrN₃Si[11][14]
Molecular Weight 270.20 g/mol [11][14]
Appearance Yellow to brown solid[11][13]
Storage Conditions Store at 2-8 °C under an inert gas (Nitrogen or Argon).[13][15]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Ionization: In positive ion electrospray ionization (ESI+), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺.

  • Expected m/z: The calculated monoisotopic mass of C₉H₁₃BrN₃Si⁺ is 270.0114. An observed m/z of ~270.0-272.0 is expected, consistent with literature values.[11][12]

  • Isotopic Pattern: A critical validation step is the observation of the bromine isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16][17] Therefore, the mass spectrum should display a characteristic pair of peaks for any bromine-containing fragment: an "M+" peak and an "M+2" peak of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.04Singlet (s)1HPyrazine C6-HAromatic proton on the pyrazine ring, deshielded by the electronegative nitrogen atoms.
~5.14Singlet (s)2HAmine (-NH₂)Protons of the primary amine group. The chemical shift can be broad and variable.
~0.30Singlet (s)9HTrimethylsilyl (-Si(CH₃)₃)Nine equivalent protons of the three methyl groups on the silicon atom.
Data consistent with reported values.[11][12]

¹³C NMR (Predicted):

  • Aromatic Region (~110-160 ppm): Four distinct signals are expected for the four unique carbon atoms of the pyrazine ring.

  • Alkynyl Region (~85-105 ppm): Two signals for the two sp-hybridized carbons of the C≡C bond.

  • Aliphatic Region (~0 ppm): A single, sharp signal for the three equivalent methyl carbons of the TMS group.

Section 4: Applications in Advanced Synthesis

Compound 1 is not an endpoint but a versatile starting point for more complex molecules. Its true value lies in the orthogonal reactivity of its functional groups.

G cluster_reactions Potential Synthetic Transformations center_mol Compound 1 (Versatile Building Block) suzuki Suzuki Coupling (at Bromo position) center_mol->suzuki Pd Catalyst, Base R-B(OH)2 deprotection TMS Deprotection (e.g., K2CO3, MeOH) center_mol->deprotection Mild Base alkylation N-Alkylation (at Amino position) center_mol->alkylation Base, R-X click_chem Click Chemistry (Huisgen Cycloaddition) deprotection->click_chem Reveals Terminal Alkyne

Caption: Synthetic utility of the title compound.

  • TMS Deprotection: The TMS group can be readily cleaved using mild conditions such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5][18] This unmasks the terminal alkyne, making it available for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or further Sonogashira couplings.

  • Cross-Coupling at the Bromo Position: The C-Br bond is a prime site for introducing complexity. A Suzuki-Miyaura coupling, for instance, can be used to form a new C-C bond with a variety of boronic acids or esters, attaching new aryl or heteroaryl rings.

  • Functionalization of the Amino Group: The primary amine can undergo standard transformations, such as acylation to form amides or reductive amination to form secondary amines, further expanding the accessible chemical space.

Conclusion

This compound is a strategically designed synthetic intermediate of high value to the chemical and pharmaceutical research communities. Its synthesis via a robust Sonogashira coupling is reliable and scalable. The comprehensive characterization detailed in this guide provides a clear roadmap for validating the compound's structure and purity, ensuring its suitability for downstream applications. The orthogonal reactivity of its three distinct functional groups makes it an exceptional platform for the efficient construction of novel and complex molecular entities for drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. Its unique arrangement of a pyrazine core, a reactive bromine atom, a protected alkyne, and an amino group offers medicinal chemists a versatile scaffold for generating diverse libraries of compounds. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following tables summarize the key known and predicted properties of this compound.

General and Physical Properties
PropertyValueSource
CAS Number 875781-41-2[2][3][4][5]
Molecular Formula C₉H₁₂BrN₃Si[2][6]
Molecular Weight 270.20 g/mol [1][2][6]
Appearance Yellow to brown solid. Can also present as a black oily substance depending on purity.[2][3]
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere (e.g., Nitrogen or Argon).[2][6][7]
Purity Typically available at ≥97% purity.[6][7]
Predicted Boiling Point 313.8 ± 42.0 °C[3]
Predicted Density 1.39 ± 0.1 g/cm³[2][3]
Predicted pKa 1.78 ± 0.10[2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the target compound.

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.04 (s, 1H), 5.14 (s, 2H), 0.30 (s, 9H)[2][8]
Mass Spectrum (ESI, positive ion mode) m/z: 272.00 [M + H]⁺[2][8]

Expert Interpretation of Spectroscopic Data:

  • The singlet at 8.04 ppm in the ¹H NMR spectrum is characteristic of the lone proton on the pyrazine ring.

  • The broad singlet observed at 5.14 ppm, integrating to two protons, corresponds to the amino (-NH₂) group.

  • The sharp singlet at 0.30 ppm, integrating to nine protons, is indicative of the trimethylsilyl (TMS) protecting group.

  • The mass spectrum shows the protonated molecule [M+H]⁺ at m/z 272.00, which is consistent with the calculated molecular weight of 270.20 g/mol and accounts for the isotopic distribution of bromine.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Palladium-Catalyzed Sonogashira Coupling Approach

The synthesis of this compound is efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The choice of this methodology is strategic, as it allows for the selective alkynylation at the more reactive C3 position of the pyrazine ring, leaving the C5 bromine atom intact for subsequent downstream modifications.

Starting Material and Reagents
  • 3,5-dibromopyrazin-2-amine (CAS: 24241-18-7): The starting scaffold.

  • Trimethylsilylacetylene (CAS: 1066-54-2): The source of the protected alkyne.

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂): The palladium catalyst.

  • Cuprous iodide (CuI): The co-catalyst.

  • Triethylamine (TEA): A base to neutralize the HBr formed during the reaction.

  • Anhydrous Tetrahydrofuran (THF): The reaction solvent.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (2.00 g, 7.91 mmol) in anhydrous THF (24 mL) in a flame-dried flask under a nitrogen atmosphere, sequentially add triethylamine (3.3 mL, 24 mmol), cuprous iodide (151 mg, 0.79 mmol), and a catalytic amount of Pd(PPh₃)₂Cl₂.[8]

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.[8]

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.07 mL, 7.50 mmol) dropwise to the cooled reaction mixture.[8]

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0 °C and stir at this temperature for 1.5 hours.[8]

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[2][8]

  • Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent system to afford the final product.[2][8]

Synthesis Workflow and Catalytic Cycle

The following diagram illustrates the overall synthesis workflow and a simplified representation of the Sonogashira catalytic cycle.

G cluster_workflow Synthesis Workflow cluster_cycle Simplified Sonogashira Catalytic Cycle start 3,5-dibromopyrazin-2-amine reagents TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, THF start->reagents conditions Sonogashira Coupling -5°C to 0°C, 1.5h reagents->conditions product This compound conditions->product A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation (with Cu-acetylide) C->D RC≡CCu E Ar-Pd(II)-alkyne(L₂) D->E F Reductive Elimination E->F F->A Product out G Ar-alkyne F->G

Caption: Synthesis workflow and the catalytic cycle of the Sonogashira coupling.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block. The presence of multiple, orthogonally reactive functional groups allows for a variety of subsequent chemical transformations.

  • Suzuki and Stille Couplings: The bromine atom at the C5 position can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

  • Desilylation and Further Reactions of the Alkyne: The trimethylsilyl group is a protecting group for the terminal alkyne. It can be easily removed under mild conditions (e.g., with a fluoride source like TBAF or with K₂CO₃ in methanol) to reveal the terminal alkyne. This terminal alkyne can then be used in a variety of reactions, including:

    • Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

    • Further Sonogashira Couplings: The deprotected alkyne can be coupled with other aryl or vinyl halides.

    • Cyclization Reactions: The alkyne can participate in intramolecular cyclization reactions to form fused ring systems.

  • Modification of the Amino Group: The amino group can be acylated, alkylated, or used as a handle to attach other moieties.

The pyrazine ring itself is a common feature in many biologically active molecules. The strategic derivatization of this scaffold, facilitated by the functionalities present in this compound, can lead to the discovery of novel therapeutic agents. While specific APIs directly synthesized from this intermediate are not prominently featured in publicly available literature, its structural motifs are analogous to those found in various kinase inhibitors and other targeted therapies. The bromo- and amino-substituted heterocyclic core is a privileged structure in the design of molecules targeting a wide range of biological targets.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis via Sonogashira coupling is robust and efficient, providing access to a molecule rich in chemical handles for further diversification. For medicinal chemists and drug discovery scientists, this compound represents a powerful tool for the construction of novel and complex molecules with the potential for significant biological activity. Its strategic utility ensures its continued relevance in the pursuit of new therapeutic agents.

References

CAS number 875781-41-2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An initial search for the chemical properties and structure of CAS number 875781-41-2 reveals information for two distinct chemical entities. This suggests a potential discrepancy in the provided CAS number relative to the intended compound of interest for a detailed technical guide aimed at drug development professionals.

To ensure the delivery of a comprehensive and relevant resource, this document will first address the compound directly associated with CAS number 875781-41-2, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine . Subsequently, a detailed technical guide will be provided for GSK1016790A (CAS number 942206-85-1) , a well-researched and potent TRPV4 agonist, which aligns with the depth of information required for the target audience of researchers and scientists in drug development.

Part 1: Characterization of CAS 875781-41-2

The compound identified by CAS number 875781-41-2 is This compound . The publicly available information for this molecule is primarily centered on its chemical synthesis and basic physicochemical properties.

Chemical Properties and Structure
PropertyValue
IUPAC Name This compound[1]
Synonyms 5-bromo-3-[(trimethylsilyl)ethynyl]-2-pyrazinamine
Molecular Formula C9H12BrN3Si[1][2][3]
Molecular Weight 270.201 g/mol [1][3]
Appearance Yellow to brown solid[4]
Boiling Point 313.8±42.0 °C at 760 mmHg[3][5]
Density 1.4±0.1 g/cm3 [3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[4]
Synthesis Overview

The synthesis of this compound has been reported to proceed via a Sonogashira coupling reaction.[4] This involves the reaction of 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene.[4] The reaction is typically carried out in anhydrous tetrahydrofuran (THF) with triethylamine, cuprous iodide, and a palladium catalyst, such as Pd(PPh3)2Cl2.[4] The final product is isolated and purified using silica gel column chromatography.[4]

At present, there is limited information in the public domain regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

Part 2: An In-Depth Technical Guide to GSK1016790A (CAS 942206-85-1)

This section provides a comprehensive technical guide on GSK1016790A, a potent and selective agonist of the TRPV4 ion channel, making it a compound of significant interest to the drug development community.

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule developed by GlaxoSmithKline.[6] It is a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[6] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes, including mechanosensation, osmosensation, and vascular function. The high potency and selectivity of GSK1016790A have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4.

Chemical Profile and Structural Elucidation
PropertyValue
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[6][7]
CAS Number 942206-85-1[7][8]
Molecular Formula C28H32Cl2N4O6S2[6][7]
Molecular Weight 655.61 g/mol [7][9]
Physical Form Crystalline solid[8]
Purity ≥97% (HPLC)[7]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). It is sparingly soluble in aqueous buffers.[8]
Storage Recommended storage at -20°C[7][8]
Stability Stable for at least 4 years when stored at -20°C[8]

Structural Representation:

Caption: 2D Chemical Structure of GSK1016790A.

Pharmacological Activity and Mechanism of Action

GSK1016790A functions as a potent agonist of the TRPV4 ion channel, inducing channel opening and subsequent cation influx, predominantly Ca2+.[7][9]

Potency and Selectivity: The compound demonstrates high potency, with EC50 values of 2.1 nM for human TRPV4 and 18 nM for mouse TRPV4 in HEK cells.[7][9] GSK1016790A is highly selective for TRPV4, showing no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM.[7]

Signaling Pathways: The activation of TRPV4 by GSK1016790A triggers a rise in intracellular calcium, which acts as a second messenger to modulate various downstream signaling cascades. A key pathway affected is the activation of endothelial nitric oxide synthase (eNOS), which can be mediated through both AMP-activated protein kinase (AMPK) and Akt signaling.[10] This leads to the production of nitric oxide (NO), a critical vasodilator.

GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Activates Ca_influx Intracellular Ca²⁺ Increase TRPV4->Ca_influx AMPK AMPK Phosphorylation Ca_influx->AMPK Akt Akt Phosphorylation Ca_influx->Akt eNOS eNOS Phosphorylation (Ser1177) AMPK->eNOS Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

Applications in Drug Discovery and Development

GSK1016790A is a valuable research tool for investigating the multifaceted roles of TRPV4 in health and disease.

  • Cardiovascular System: It is used to study TRPV4-mediated vasodilation and its role in blood pressure regulation.[9] Research has also indicated its potential to mitigate vascular inflammation and atherosclerosis by inhibiting monocyte adhesion and promoting eNOS activation.[10]

  • Urinary System: The compound has been instrumental in demonstrating the role of TRPV4 in bladder function, with studies showing it can induce bladder overactivity.[7]

  • Metabolic Regulation: GSK1016790A has been shown to enhance insulin mRNA expression, suggesting a role for TRPV4 in pancreatic beta-cell function.[7]

  • Cellular Trafficking: It is used to investigate the regulation of TRPV4 channel expression on the plasma membrane.[11]

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol outlines a method for quantifying GSK1016790A-induced calcium influx in a recombinant cell line.

Objective: To determine the potency (EC50) of GSK1016790A in activating TRPV4 channels.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Complete culture medium (e.g., DMEM, 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GSK1016790A (stock solution in DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Plating: Seed the HEK293-hTRPV4 cells in the 96-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in the assay buffer.

    • Aspirate the culture medium and wash the cells once with the assay buffer.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove any extracellular dye.

  • Compound Preparation: Perform a serial dilution of the GSK1016790A stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

    • Automatedly inject the GSK1016790A dilutions into the wells.

    • Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.

    • Normalize the data, with the highest concentration of GSK1016790A typically set as 100% activation.

    • Generate a dose-response curve by plotting the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

A Seed Cells B Load with Fluo-4 AM A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Add GSK1016790A D->E F Measure Post-Stimulation Fluorescence E->F G Calculate ΔF and Normalize F->G H Generate Dose-Response Curve & EC₅₀ G->H

Caption: A streamlined workflow for the in vitro calcium flux assay.

Conclusion

GSK1016790A is a cornerstone pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity provide researchers with a reliable means to investigate the diverse biological functions of TRPV4 and to explore its potential as a therapeutic target in a range of diseases. This guide has provided an in-depth overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for scientists and researchers in the field of drug development.

References

A Technical Guide to the Solubility of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[1][2][3][4][5] This technical guide provides an in-depth examination of the solubility characteristics of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a substituted pyrazine derivative of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide will focus on the foundational principles of solubility, predicted solubility behavior based on its physicochemical properties, and a detailed, field-proven methodology for its empirical determination. This document is intended to serve as a comprehensive resource for researchers, enabling them to make informed decisions in the handling, formulation, and progression of this and structurally related compounds.

The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a paramount parameter. A compound must be in a dissolved state to be absorbed and exert its therapeutic effect.[1][2]

Consequences of Poor Solubility:

  • In Vitro Assays: Insoluble compounds can lead to the underestimation of potency in high-throughput screening (HTS) and other bioassays, potentially causing promising candidates to be overlooked.[1] Precipitation in assay media can also generate false-positive or erratic results.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[1] Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[2]

  • Formulation Challenges: Developing a suitable dosage form for an insoluble compound can be a complex and resource-intensive endeavor, often requiring advanced formulation strategies.

  • Dose Escalation and Toxicity Studies: The inability to prepare concentrated solutions can limit the achievable doses in preclinical and clinical studies, making it difficult to establish a clear dose-response relationship and assess the full toxicological profile.

Therefore, a thorough understanding and early assessment of a compound's solubility are not merely procedural steps but are central to a successful drug development program.[3][4]

Physicochemical Profile of this compound

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and predicted physicochemical properties.

Molecular Structure:

Key Physicochemical Properties:

PropertyValue/PredictionSource
Molecular FormulaC₉H₁₂BrN₃Si[6]
Molecular Weight270.20 g/mol [6]
AppearanceYellow to brown solid[7][8]
Predicted Boiling Point313.8 ± 42.0 °C[6][7]
Predicted Density1.39 ± 0.1 g/cm³[6][7]
Predicted pKa1.78 ± 0.10[7][8]
Storage Conditions2–8 °C, under inert gas[7]

Structural Analysis and Solubility Prediction:

The molecule possesses several functional groups that will influence its solubility:

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, which may confer some solubility in polar solvents.

  • Amine Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. Its basic nature (predicted pKa of 1.78 suggests the conjugate acid) implies that solubility will be significantly enhanced in acidic aqueous solutions due to salt formation.[9]

  • Bromo Group (-Br): A large, hydrophobic substituent that will generally decrease solubility in polar solvents.

  • Trimethylsilyl (TMS) Ethynyl Group: This is a bulky, nonpolar group that will dominate a significant portion of the molecule's surface area, thereby increasing its lipophilicity and favoring solubility in nonpolar organic solvents.

Based on this analysis, a qualitative prediction of solubility can be made. The molecule has a mixed character, with both polar, hydrogen-bonding functionalities and significant nonpolar regions. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity or in solvent mixtures.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the thermodynamic solubility of this compound. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • A selection of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Heptane)

  • Deionized water

  • Aqueous buffer solutions (pH 2, 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted below.

G cluster_prep Preparation cluster_exp Solubility Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO or Acetonitrile) B Create Calibration Curve (HPLC Analysis) A->B C Add Excess Solid Compound to Solvent Vials D Equilibrate at Constant Temperature (e.g., 24-48h with shaking) C->D E Centrifuge to Pellet Undissolved Solid D->E F Filter Supernatant E->F G Dilute Sample with Mobile Phase F->G H Analyze by HPLC G->H I Calculate Concentration using Calibration Curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). b. Perform a serial dilution of the stock solution to create a series of standards of known concentrations. c. Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation and Equilibration: a. Into appropriately labeled vials, add a pre-weighed amount of the test solvent (e.g., 1 mL). b. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved. c. Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the system reaches a true thermodynamic equilibrium.

  • Sample Processing and Analysis: a. After equilibration, visually inspect each vial to confirm the presence of excess solid. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. e. Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. f. Inject the diluted sample into the HPLC system and record the peak area.

  • Data Interpretation: a. Using the equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent. The results are typically expressed in mg/mL or µg/mL.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted qualitative and quantitative solubility profile for this compound based on its structural features. These predictions should be confirmed by experimental data as described in Section 3. The principle of "like dissolves like" is a guiding factor in these predictions.[10]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe amine and pyrazine nitrogens can hydrogen bond with the solvent's hydroxyl group, but the bulky nonpolar groups will limit high solubility.
Polar Aprotic Acetonitrile, THF, DMSOModerate to HighThese solvents can act as hydrogen bond acceptors for the amine group and can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of a hydroxyl group.
Chlorinated Dichloromethane (DCM)HighDCM is a good solvent for many organic compounds with mixed polarity. It can effectively solvate the nonpolar regions while having sufficient polarity to interact with the heteroatoms.
Aromatic TolueneLow to ModerateThe nonpolar character of toluene will interact favorably with the TMS-ethynyl and bromo-substituted pyrazine ring, but it lacks the ability to effectively solvate the polar amine group.
Nonpolar Heptane, HexaneVery LowThe high polarity and hydrogen bonding capability of the amine group will make the compound poorly soluble in highly nonpolar, aliphatic solvents.
Aqueous (Acidic) pH 2 BufferHighThe amine group will be protonated to form a water-soluble salt, significantly increasing aqueous solubility.[9][11]
Aqueous (Neutral) pH 7.4 BufferVery LowIn a neutral aqueous environment, the molecule is uncharged, and its significant lipophilicity will result in poor solubility.

Conclusion

This guide provides a robust, step-by-step protocol for the empirical determination of its thermodynamic solubility, which is an indispensable step in the preclinical development of this compound. By establishing a comprehensive solubility profile early in the research process, scientists can mitigate risks, design more effective experiments, and accelerate the journey of this and other promising molecules toward clinical application.

References

The Pyrazin-2-amine Scaffold: A Technical Guide to its Application in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to engage with biological targets. The substituted pyrazin-2-amine core is a quintessential example of such a scaffold, having garnered significant attention for its versatile applications, particularly in the development of targeted cancer therapies.[1][2]

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, provides a unique electronic and structural motif.[1] Its electron-deficient nature and capacity for hydrogen bonding make it an exceptional bioisostere for other aromatic rings like benzene or pyridine in drug design.[1] For researchers and drug development professionals, the pyrazin-2-amine scaffold is not merely a starting material but a strategic tool. Its derivatives have been extensively explored as potent inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the potential applications of substituted pyrazin-2-amine derivatives. We will delve into the causality behind experimental design, from synthesis to biological evaluation, focusing on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are key drivers in various malignancies.[5][6]

Core Application: Targeting the FGFR Signaling Pathway in Oncology

Genetic alterations in the FGFR signaling pathway, including gene amplification, mutations, and chromosomal translocations, are found in approximately 7% of cancers.[5] These aberrations lead to constitutive activation of the kinase, driving tumor growth, proliferation, angiogenesis, and survival. This makes FGFRs a compelling and validated target for therapeutic intervention.[5][7] Substituted pyrazin-2-amine derivatives have emerged as a highly effective class of FGFR inhibitors.[5][8]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrazin-2-amine derivatives inhibit FGFRs is through competitive binding at the ATP-binding pocket of the kinase domain.[1][3] The pyrazine core acts as a hinge-binding motif, where one of the nitrogen atoms typically forms a crucial hydrogen bond with the backbone of an amino acid in the hinge region of the kinase.[1] This interaction anchors the inhibitor in the active site, preventing the binding of ATP and halting the downstream phosphorylation cascade.

Upon binding of its natural ligand, the Fibroblast Growth Factor (FGF), the FGFR dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, initiating several downstream signaling cascades critical for cell survival and proliferation.[8][9] A pyrazin-2-amine-based inhibitor physically obstructs this process, effectively shutting down these pro-tumorigenic signals.

The major signaling pathways dysregulated by aberrant FGFR activity include:

  • RAS-RAF-MEK-MAPK Pathway: Primarily regulates cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • PLCγ Pathway: Involves the activation of Protein Kinase C (PKC), influencing cell migration and differentiation.[8][9]

By inhibiting the initial phosphorylation event, these derivatives can simultaneously block multiple downstream pathways, leading to potent anti-tumor activity.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Inhibitor Pyrazin-2-amine Inhibitor Inhibitor->FGFR Inhibits ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) MAPK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation PKC->Proliferation

Caption: FGFR signaling cascade and point of inhibition. (Max Width: 760px)

Experimental Design: Synthesis and Evaluation Workflow

Developing a novel kinase inhibitor requires a systematic and iterative process of chemical synthesis followed by rigorous biological testing. The insights gained from biological assays directly inform the design of the next generation of compounds, creating a feedback loop aimed at optimizing potency, selectivity, and drug-like properties.

Experimental_Workflow Start Rational Design (e.g., Scaffold Hopping) Synthesis Chemical Synthesis of Pyrazin-2-amine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemAssay Biochemical Assay (In Vitro Kinase Inhibition) Purification->BiochemAssay CellAssay Cell-Based Assay (Anti-proliferative Activity) BiochemAssay->CellAssay SAR Data Analysis & Structure-Activity Relationship (SAR) CellAssay->SAR Optimization Lead Optimization SAR->Optimization Iterative Improvement End Candidate Drug SAR->End Meets Criteria Optimization->Synthesis

Caption: Iterative workflow for kinase inhibitor development. (Max Width: 760px)
Protocol 1: Representative Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative

This protocol outlines a general method for synthesizing the core scaffold, inspired by modern synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed reactions.[10] The rationale for this multi-step approach is its versatility, allowing for the controlled and sequential introduction of diverse substituents at key positions to build a chemical library for screening.

Objective: To synthesize a substituted 3-amino-N-aryl-pyrazine-2-carboxamide, a key intermediate for FGFR inhibitors.

Starting Materials: 2,5-Dichloropyrazine, desired aniline derivative (e.g., 3,5-dimethoxyaniline), palladium catalyst, suitable ligands, and solvents.

Step-by-Step Methodology:

  • Mono-amination (Buchwald-Hartwig Cross-Coupling):

    • Rationale: This step selectively replaces one chlorine atom with an amine. The use of a palladium catalyst and a specific phosphine ligand is crucial for achieving high yields and regioselectivity, which is often challenging in electron-deficient systems like pyrazine.

    • To a solution of 2,5-dichloropyrazine (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the desired substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

    • Purge the reaction vessel with an inert gas (Argon or Nitrogen) and heat the mixture, typically between 80-110 °C, for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-chloro-N-arylpyrazin-2-amine intermediate.

  • Cyanation (Nucleophilic Aromatic Substitution or Cyanide-Source Coupling):

    • Rationale: Introduction of a nitrile group at the 5-position is a key step. This group can then be hydrolyzed to the desired carboxamide. Using a cyanide source like Zn(CN)₂ with a palladium catalyst is a common and effective method.

    • Combine the 5-chloro-N-arylpyrazin-2-amine intermediate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) in an anhydrous polar aprotic solvent like DMF.

    • Deoxygenate the mixture and heat to 100-140 °C for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

    • After cooling, carefully quench the reaction (caution: cyanide), dilute with ethyl acetate, and wash extensively with water and brine.

    • Dry, concentrate, and purify the resulting 5-cyano-N-arylpyrazin-2-amine by column chromatography.

  • Hydrolysis to Carboxamide:

    • Rationale: The final step converts the nitrile to the primary amide, which is a key functional group for interaction with the kinase target. Acid- or base-catalyzed hydrolysis can be used, with acidic conditions often being preferable to minimize side reactions.

    • Dissolve the 5-cyano intermediate in concentrated sulfuric acid at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final 3-amino-N-aryl-pyrazine-2-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrazin-2-amine derivative against a target kinase (e.g., FGFR2).

Principle: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and sensitive method for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 mM. Subsequently, create a 4X working stock by diluting this series in the kinase buffer.

    • Enzyme Preparation: Dilute the recombinant human FGFR2 kinase to a 2X working concentration in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Solution: Prepare a 2X working solution containing the fluorescein-labeled peptide substrate and ATP in kinase buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilution to the appropriate wells of a low-volume 384-well plate. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition ("no enzyme" or a known potent inhibitor).

    • Add 5 µL of the 2X FGFR2 enzyme solution to all wells except the "no enzyme" control.

    • Gently mix and incubate the plate for 20-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells. The final reaction volume is now 20 µL.

    • Cover the plate and incubate for 60-90 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction) and the terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the ratio of the acceptor to donor signals. Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The iterative process of synthesis and testing generates crucial data on how specific structural modifications impact biological activity. This Structure-Activity Relationship (SAR) analysis is the cornerstone of rational drug design.

A recent study on 3-amino-pyrazine-2-carboxamide derivatives, designed through scaffold hopping from the known FGFR inhibitor Infigratinib (BGJ398), provides an excellent case study.[5][7] The core design strategy was to replace the pyrimidine ring of BGJ398 with a 3-amino-pyrazine-2-carboxamide core to maintain key hydrogen bonding interactions with the kinase hinge region.[5] The study then explored modifications at the R position (see table below) to optimize interactions within the hydrophobic pocket of the FGFR kinase.

CompoundR Group (Substitution on the linker)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18c Piperazin-1-ylmethyl>1000730660>1000
18d Morpholin-4-ylmethyl910600480>1000
18g Pyrrolidin-1-ylmethyl280380250690
18i (4-Methyl-1,1-dioxidothiomorpholin-2-yl)methyl110 150 98 310
Data synthesized from Zheng, J., et al. (2024). ACS Medicinal Chemistry Letters.[5]

Key Insights from SAR Analysis:

  • Causality of Linker Choice: The initial exploration of simple cyclic amines like piperazine (18c ) and morpholine (18d ) provided moderate activity, primarily against FGFR2 and FGFR3. The morpholine substitution (18d ) showed slightly better potency than piperazine (18c ), suggesting that the oxygen atom might have a favorable interaction or that the overall physicochemical properties were improved.[5]

  • Impact of Ring Size and Polarity: Switching to a five-membered pyrrolidine ring (18g ) led to a significant improvement in potency across all FGFR subtypes, indicating that the smaller ring size and altered geometry might provide a better fit in the binding pocket.[5]

  • Optimization with Polar Groups: The most potent compound, 18i , incorporated a thiomorpholine 1,1-dioxide group. The introduction of the highly polar sulfone group (SO₂) likely forms additional favorable interactions, possibly through hydrogen bonding or dipole interactions with residues in the active site, dramatically enhancing inhibitory activity across the entire FGFR family. This demonstrates a successful optimization strategy where increasing polarity in a specific vector leads to improved target engagement.[5]

Conclusion and Future Directions

The substituted pyrazin-2-amine scaffold has unequivocally proven its value as a versatile and effective framework for the design of potent kinase inhibitors. As demonstrated through the case study of FGFR inhibitors, a rational, structure-guided approach—combining strategic scaffold selection, systematic synthetic exploration, and quantitative biological evaluation—can lead to the discovery of highly potent lead compounds.

The future of research in this area will likely focus on several key aspects:

  • Achieving Isoform Selectivity: While pan-FGFR inhibitors are effective, off-target effects remain a concern.[5] Future design efforts will increasingly focus on exploiting subtle differences between the ATP-binding pockets of different kinase family members to develop highly selective inhibitors, potentially reducing toxicity.

  • Overcoming Drug Resistance: Acquired resistance to kinase inhibitors, often through mutations in the kinase domain (e.g., the "gatekeeper" residue), is a major clinical challenge.[5] The development of next-generation pyrazin-2-amine derivatives, including covalent or allosteric inhibitors, will be crucial to address this unmet need.

  • Expanding Therapeutic Applications: While oncology is the dominant area of application, the inherent druggability of the pyrazin-2-amine scaffold makes it suitable for targeting kinases implicated in other diseases, such as inflammatory disorders and neurodegenerative conditions.

For researchers and drug development professionals, the pyrazin-2-amine core represents a field rich with opportunity. The combination of its favorable chemical properties and proven biological efficacy ensures that it will remain a central scaffold in the ongoing quest for novel and effective targeted therapies.

References

A Technical Guide to Exploratory Reactions Using 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. This guide focuses on a particularly versatile building block, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , and explores its synthetic potential. This precursor is strategically designed with three distinct functional handles: a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a protected alkyne. This trifecta of reactivity allows for controlled, sequential functionalization, enabling the rapid exploration of chemical space to generate novel molecular architectures for drug discovery and materials science.

The Precursor: Properties and Synthesis

Molecular Architecture and Strategic Value

This compound (CAS No: 875781-41-2) is a yellow to brown solid with a molecular weight of 270.2 g/mol .[2][3] Its value lies in the orthogonal reactivity of its key functional groups, which can be addressed selectively.

  • 5-Bromo Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[4][5][6]

  • 3-((trimethylsilyl)ethynyl) Position: The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne.[7] Its removal under mild conditions unmasks a reactive sp-hybridized carbon, ready for subsequent transformations like Glaser or Sonogashira couplings, or cycloaddition reactions.[8][9]

  • 2-Amine Position: The amino group can act as a nucleophile, a directing group, or a point for further derivatization (e.g., amidation). It also plays a crucial role in forming intramolecular hydrogen bonds and can be a key pharmacophoric element.

This strategic arrangement allows for a stepwise approach to molecular elaboration, as illustrated below.

G cluster_0 Core Precursor cluster_1 Reaction Pathways cluster_2 Intermediate Scaffolds cluster_3 Advanced Diversification Precursor 5-Bromo-3-(TMS-ethynyl) pyrazin-2-amine PathA Functionalization at C5-Br (e.g., Suzuki, Stille) Precursor->PathA PathB TMS Deprotection Precursor->PathB IntermediateA 5-Aryl-3-(TMS-ethynyl) pyrazin-2-amine PathA->IntermediateA IntermediateB 5-Bromo-3-ethynyl pyrazin-2-amine PathB->IntermediateB ProductA Deprotection -> Further C3 Coupling IntermediateA->ProductA ProductB Functionalization at C5-Br (e.g., Sonogashira) IntermediateB->ProductB ProductC Cyclization Reactions IntermediateB->ProductC

Figure 1: Exploratory reaction workflow starting from the core precursor.

Synthesis Protocol: Sonogashira Coupling

The precursor is reliably synthesized via a Sonogashira coupling between the readily available 3,5-dibromopyrazin-2-amine and trimethylsilylacetylene.[2][10]

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add 3,5-dibromopyrazin-2-amine (1.0 eq, 7.91 mmol, 2.00 g).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 24 mL), followed by triethylamine (3.0 eq, 24 mmol, 3.3 mL), copper(I) iodide (0.1 eq, 0.79 mmol, 151 mg), and dichlorobis(triphenylphosphine)palladium(II) (catalytic amount).

  • Cooling: Cool the reaction mixture to -5 °C in an ice-salt bath.

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (0.95 eq, 7.50 mmol, 1.07 mL) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 0 °C and stir at this temperature for 1.5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., eluting with a 5:1 petroleum ether/ethyl acetate mixture) to yield this compound.[2][10]

Senior Application Scientist's Note: The use of a slight sub-stoichiometric amount of trimethylsilylacetylene helps to minimize the formation of the di-alkynylated byproduct. The reaction is sensitive to oxygen, so maintaining a robust inert atmosphere is critical for achieving high yields and preventing catalyst degradation.

Core Exploratory Reactions: A Modular Approach

The true power of this precursor is unlocked through selective and sequential reactions at its two primary handles: the C-Br bond and the TMS-protected alkyne.

Pathway I: Functionalization at the C5-Bromo Position

Palladium-catalyzed cross-coupling reactions are the methods of choice for modifying the C5 position.[4]

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[5][11] This is a cornerstone reaction for building biaryl scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[4][11]

General Protocol: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Reagents: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).[5]

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or DME.[5][12]

  • Reaction: Heat the mixture at 85-95 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC/LC-MS.[5]

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille coupling offers an alternative, often complementary, route using organostannane reagents. It is particularly useful when the corresponding boronic acid is unstable or difficult to access. The reaction tolerates a wide variety of functional groups.[4][6]

General Protocol: Stille Coupling

  • Setup: To a degassed solution of this compound (1.0 eq) and the organostannane reagent (1.1-1.3 eq) in a suitable solvent (e.g., toluene, DMF, or dioxane), add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

  • Additives: In some cases, a copper(I) co-catalyst or lithium chloride can be added to facilitate the transmetalation step.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-18 hours.

  • Workup and Purification: Cool the reaction, filter through celite to remove palladium black if necessary, and concentrate. The crude product is often purified by column chromatography. Be aware that organotin byproducts can be toxic and may require specific purification techniques (e.g., treatment with potassium fluoride) for complete removal.

Reaction Catalyst Base Solvent Temp (°C) Typical Yield
Suzuki Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O85-9560-95%[5]
Stille Pd(PPh₃)₄N/AToluene or DMF80-11050-90%[6]

Table 1: Representative conditions for C5-functionalization reactions.

Pathway II: Transformations at the Ethynyl Group

The TMS-protected alkyne is a gateway to further diversification. The first and most critical step is the selective removal of the TMS group.

This transformation must be mild to preserve the other functional groups on the pyrazine ring. The most common methods involve fluoride ions or mild basic hydrolysis.[7][9]

Protocol A: Mild Basic Hydrolysis

  • Setup: Dissolve the TMS-protected precursor (1.0 eq) in methanol (MeOH).[8]

  • Reagent: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.1-0.2 eq).[8]

  • Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere.[8] The reaction is typically complete when TLC analysis shows full consumption of the starting material.

  • Workup: Neutralize the mixture with a weak acid (e.g., dilute HCl or NH₄Cl solution), extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the terminal alkyne.

Protocol B: Fluoride-Mediated Deprotection

  • Setup: Dissolve the TMS-protected precursor (1.0 eq) in an anhydrous solvent like THF.

  • Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0-1.1 eq, typically 1M in THF) dropwise at 0 °C.

  • Reaction: Stir at 0 °C to room temperature for 30-60 minutes.

  • Workup: Quench the reaction with water, extract with an organic solvent, wash with brine, dry, and concentrate.

Senior Application Scientist's Note: The K₂CO₃/MeOH method is often preferred due to its low cost and simplicity.[7][8] However, it's crucial to use anhydrous K₂CO₃ and dry MeOH, as water can accelerate the reaction and potentially lead to side reactions if other base-sensitive groups are present.[13] TBAF is highly effective but can sometimes be too aggressive; careful temperature control is advised.[9]

Once deprotected, the terminal alkyne is a prime substrate for a second Sonogashira coupling, allowing the introduction of a different aryl or vinyl group at the C3 position. This sequential strategy is highly efficient for creating complex, unsymmetrically substituted pyrazines.

Sequential_Functionalization Start 5-Bromo-3-(TMS-ethynyl) pyrazin-2-amine Step1 Step 1: Suzuki Coupling (R¹-B(OH)₂ / Pd cat.) Start->Step1 Intermediate1 5-R¹-3-(TMS-ethynyl) pyrazin-2-amine Step1->Intermediate1 Step2 Step 2: TMS Deprotection (K₂CO₃ / MeOH) Intermediate1->Step2 Intermediate2 5-R¹-3-Ethynyl pyrazin-2-amine Step2->Intermediate2 Step3 Step 3: Sonogashira Coupling (R²-Br / Pd cat. / CuI) Intermediate2->Step3 Final 5-R¹-3-(R²-ethynyl) pyrazin-2-amine (Unsymmetrical Product) Step3->Final

Figure 3: Workflow for sequential, dual-site functionalization.

Pathway III: Advanced Explorations - Cyclization Reactions

The juxtaposition of the amino and ethynyl groups provides an opportunity for constructing fused heterocyclic systems, which are of great interest in medicinal chemistry for their rigid conformations and novel pharmacophoric features.

  • Intramolecular Cyclization: After functionalizing the C5-position, the resulting 5-aryl-3-ethynylpyrazin-2-amine can be subjected to cyclization conditions (e.g., copper or gold catalysis) to potentially form pyrrolo[2,3-b]pyrazine derivatives. These reactions often require elevated temperatures or specific catalysts to promote the intramolecular nucleophilic attack of the amine onto the activated alkyne.

  • [4+2] Cycloadditions (Diels-Alder): The electron-deficient pyrazine ring can influence the reactivity of the alkyne. In certain contexts, the alkyne can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to complex polycyclic structures.[14][15] This is a more exploratory avenue but holds potential for generating significant molecular complexity in a single step.

Conclusion and Outlook

This compound is more than a simple building block; it is a versatile platform for chemical innovation. The orthogonal reactivity of its functional groups enables a modular and logical approach to the synthesis of diverse and complex molecules. By leveraging well-established cross-coupling methodologies like the Suzuki and Sonogashira reactions, researchers can systematically modify the pyrazine core at two distinct positions.[16][17] Furthermore, the potential for subsequent cyclization reactions opens the door to novel fused heterocyclic systems.[18] This guide provides the foundational protocols and strategic insights for scientists in drug discovery and materials science to fully exploit the synthetic power of this precursor, accelerating the journey from a simple amine to a complex molecule of interest.

References

Methodological & Application

Application and Protocol for Sonogashira Coupling of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling reaction using 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. This protocol is designed to be a robust starting point, offering in-depth technical insights and procedural details to facilitate the synthesis of complex molecular architectures pivotal in medicinal chemistry.

Introduction: The Strategic Importance of Pyrazine Scaffolds and the Sonogashira Reaction

Pyrazine derivatives are integral components in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their presence often imparts crucial pharmacological properties. The ability to functionalize the pyrazine core with precision is therefore of paramount importance in drug discovery and development.[2][3] The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4][5]

This reaction is renowned for its mild conditions and broad functional group tolerance, making it exceptionally well-suited for the late-stage functionalization of complex molecules.[4][6] The substrate, this compound, is a bifunctional building block. The bromo substituent serves as a handle for the Sonogashira coupling, while the trimethylsilyl (TMS)-protected ethynyl group provides a latent site for further molecular elaboration after a deprotection step. This dual functionality makes it a valuable synthon for creating diverse chemical libraries for screening and lead optimization.[7]

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[8][9][10] The reaction proceeds through a dual catalytic cycle, as illustrated below.

The Catalytic Cycles

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (in this case, our pyrazine substrate) to form a Pd(II) complex.[11]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[12]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[11]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[11]

The Role of the Trimethylsilyl (TMS) Protecting Group

The TMS group on the ethynyl moiety of the starting material serves as a protecting group for the acidic acetylenic proton.[13] This is crucial as it prevents self-coupling or other undesired side reactions during the initial synthesis of the bromo-pyrazinamine substrate.[14][15] For subsequent Sonogashira coupling at the bromo position, the TMS group remains intact. If the ultimate goal is to utilize the alkyne for further transformations (e.g., click chemistry, another coupling reaction), a deprotection step is necessary.

TMS Deprotection Protocol

A common and effective method for TMS deprotection involves mild basic or fluoride-based conditions.[13][16][17]

Deprotection_Workflow Figure 2: TMS Deprotection Workflow Start TMS-Protected Alkyne Process Deprotection Conditions (e.g., K₂CO₃ in MeOH or TBAF in THF) Start->Process End Terminal Alkyne Process->End

Procedure:

  • Dissolve the TMS-protected pyrazine derivative in methanol or tetrahydrofuran (THF).

  • Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[13][16]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the resulting terminal alkyne by flash column chromatography.

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials and Reagents
  • Substrate : this compound (1.0 eq)

  • Coupling Partner : Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.01 - 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 eq)

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) (0.02 - 0.10 eq)

  • Base : Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)

  • Solvent : Anhydrous and deoxygenated Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen) supply, standard glassware for workup and purification.

Reaction Setup and Execution
  • Inert Atmosphere : To a dry Schlenk flask under an inert atmosphere of Argon or Nitrogen, add this compound, the palladium catalyst, and copper(I) iodide. The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species and to avoid the undesired Glaser homocoupling of the terminal alkyne, which is promoted by oxygen.[4]

  • Solvent and Base Addition : Add the anhydrous, deoxygenated solvent, followed by the base (e.g., Triethylamine). The base is essential to neutralize the hydrogen halide (HBr) formed during the reaction and to facilitate the formation of the copper acetylide.[4]

  • Addition of Alkyne : Add the terminal alkyne to the stirred mixture.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The reactivity of aryl bromides is generally lower than aryl iodides, so gentle heating may be required to drive the reaction to completion.[18]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up and Purification
  • Quenching : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Filtration : Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts.

  • Washing : Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.

Key Reaction Parameters and Optimization

The efficiency of the Sonogashira coupling can be influenced by several factors. The following table provides a summary of key parameters and typical ranges for optimization.

ParameterRecommended RangeRationale and Expert Insights
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive substrates. Pd(PPh₃)₄ is often used, but PdCl₂(PPh₃)₂ can be used as it is reduced in situ to the active Pd(0) species.[4]
Copper(I) Iodide Loading 2 - 10 mol%Acts as a co-catalyst to increase the reaction rate.[4] Its presence can sometimes lead to alkyne homocoupling (Glaser coupling).
Base 2 - 5 equivalentsAn amine base like Et₃N or DIPEA is standard. It also often serves as a co-solvent.[4]
Solvent THF, DMF, AcetonitrileMust be anhydrous and deoxygenated. DMF can be beneficial for less soluble substrates.
Temperature Room Temp. to 80 °CAryl bromides typically require heating compared to more reactive aryl iodides.[18] Start at room temperature and increase if the reaction is sluggish.
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and reaction temperature. Monitor by TLC or LC-MS.

Troubleshooting and Advanced Considerations

  • Glaser Homocoupling : A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions.[4]

  • Copper-Free Sonogashira : If Glaser coupling is a persistent issue, or if the substrate is sensitive to copper, a copper-free Sonogashira protocol can be employed.[19] These reactions often require a different ligand for the palladium catalyst and may need higher temperatures or longer reaction times.[19][20]

  • Ligand Choice : While triphenylphosphine (PPh₃) is a standard ligand, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes improve catalytic activity, especially for challenging substrates.[10]

  • Substrate Reactivity : The electronic nature of the coupling partners can influence the reaction. Electron-withdrawing groups on the aryl halide can sometimes accelerate the oxidative addition step.[19]

References

Application Note & Protocol: Facile TMS Deprotection of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The terminal alkyne, 5-bromo-3-ethynylpyrazin-2-amine, is a critical building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive terminal alkyne and a bromo-substituent, makes it an ideal precursor for sequential cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig aminations. The synthesis of this intermediate often proceeds via a Sonogashira coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene[1][2]. The trimethylsilyl (TMS) group serves as an essential protecting group, preventing the terminal alkyne from undergoing undesired side reactions.

This application note provides a detailed, robust, and field-proven protocol for the efficient deprotection of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Figure 1). We will discuss the selection of an optimal deprotection strategy, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, workup, and product characterization.

Chemical reaction showing the TMS deprotection of this compound to yield 5-Bromo-3-ethynylpyrazin-2-amine.
Figure 1. TMS deprotection of the pyrazine substrate.

Scientific Rationale and Method Selection

The removal of a TMS group from a terminal alkyne can be achieved under various conditions, broadly categorized into fluoride-mediated and base-catalyzed methods.

  • Fluoride-Mediated Deprotection: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective due to the high affinity of fluoride for silicon[3][4]. The strong Si-F bond formation (bond energy ~580 kJ/mol) is the thermodynamic driving force for this reaction. However, TBAF is highly basic and hygroscopic, which can lead to complications. In some cases, TBAF can promote side reactions, such as the formation of allenes. Furthermore, the removal of TBAF and its byproducts during aqueous workup can be challenging and labor-intensive[5].

  • Base-Catalyzed Methanolysis: A milder and more operationally simple approach involves the use of a catalytic amount of a weak base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol (MeOH)[6][7][8]. The mechanism is thought to involve the formation of a methoxide anion (CH₃O⁻), which acts as the nucleophile. The methoxide attacks the silicon atom, leading to a pentacoordinate silicate intermediate. This intermediate then collapses, cleaving the Si-C(sp) bond and generating the terminal alkyne and trimethylsilyl methyl ether ((CH₃)₃Si-OCH₃)[9].

Justification for Selected Method: For the substrate this compound, the K₂CO₃/MeOH method is superior. The substrate contains several functional groups (amine, bromo, pyrazine ring) that could be sensitive to the harsh basicity of TBAF. The K₂CO₃ method offers excellent chemoselectivity, is cost-effective, utilizes readily available reagents, and simplifies purification due to the volatile nature of the silyl byproduct and the easy removal of the inorganic base. This method has been shown to be effective for a wide variety of substrates, including those with sensitive functional groups[6].

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Reagents and volumes can be scaled linearly as needed.

Materials and Equipment
Reagent/MaterialGradeSupplierPart NumberAmount (1.0 mmol scale)
This compound>97%Commerciale.g., 875781-41-2270 mg (1.0 mmol)
Potassium Carbonate (K₂CO₃), AnhydrousACS Reagent, ≥99%Sigma-Aldrich20961928 mg (0.2 mmol, 0.2 eq)
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich32241510 mL
Dichloromethane (DCM)ACS GradeFisher ScientificD37-4~30 mL
Deionized WaterN/AIn-houseN/A~20 mL
Brine (Saturated NaCl solution)N/AIn-houseN/A~10 mL
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichM7506~2 g
Silica Gel230-400 meshSorbent Technologies30930M-25As needed
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma1055540001As needed

Equipment: 50 mL round-bottom flask, magnetic stir bar, magnetic stir plate, retort stand with clamps, nitrogen inlet, bubbler, rotary evaporator, separatory funnel, standard glassware.

Step-by-Step Procedure
  • Reaction Setup:

    • Place 270 mg (1.0 mmol) of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 10 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The solution may have a yellow to brown color[1].

    • Add 28 mg (0.2 mmol) of anhydrous potassium carbonate to the solution[8]. Scientist's Note: While some protocols use stoichiometric or even excess base[7], for this substrate, a catalytic amount is sufficient and minimizes potential side reactions.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere.

    • Reaction Monitoring: The progress of the deprotection should be monitored by Thin-Layer Chromatography (TLC).

      • Eluent System: A good starting point is 3:1 Hexanes:Ethyl Acetate.

      • Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.

      • Expected Time: The reaction is typically complete within 2-4 hours[6][8]. Leaving the reaction for extended periods may lead to reduced yield in some cases[6].

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add 15 mL of dichloromethane (DCM) and 15 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with DCM (2 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Eluent: A gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity) is recommended to isolate the product cleanly.

    • The final product, 5-bromo-3-ethynylpyrazin-2-amine, should be isolated as a solid.

Process Workflow and Logic

The following diagram illustrates the complete workflow from setup to purified product.

Deprotection_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Substrate (270 mg) in MeOH (10 mL) add_base Add K₂CO₃ (28 mg, 0.2 eq) start->add_base Stir until dissolved react Stir at RT under N₂ (2-4 hours) add_base->react monitor Monitor by TLC react->monitor Hourly checks monitor->react Incomplete concentrate Remove MeOH (Rotovap) monitor->concentrate Complete extract Partition between DCM and Water concentrate->extract dry Dry (MgSO₄), Filter, Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography Crude Product product Pure Product: 5-Bromo-3-ethynylpyrazin-2-amine chromatography->product

Caption: Workflow for TMS deprotection of the pyrazine substrate.

Expected Results and Characterization

The successful deprotection can be confirmed by standard analytical techniques:

  • ¹H NMR: The most telling sign is the disappearance of the large singlet corresponding to the nine TMS protons at ~0.30 ppm[1][2]. A new singlet should appear further downfield (typically 3.0-3.5 ppm) corresponding to the new acetylenic proton (≡C-H). The aromatic proton signal at ~8.04 ppm and the amine protons at ~5.14 ppm should remain largely unchanged.

  • ¹³C NMR: The two alkyne carbons will shift, and the TMS methyl carbons will be absent.

  • IR Spectroscopy: Appearance of a sharp, weak absorption band around 3300 cm⁻¹ (alkynyl C-H stretch) and a band around 2100-2260 cm⁻¹ (C≡C stretch).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the deprotected product's mass (C₆H₄BrN₃, MW: 197.02/199.02).

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Inactive K₂CO₃ (absorbed moisture).2. Low quality/wet methanol.1. Use freshly opened or flame-dried K₂CO₃.2. Use anhydrous grade methanol. Consider adding a small amount of freshly activated molecular sieves.
Low isolated yield after workup 1. Product is somewhat water-soluble.2. Product loss during chromatography.1. Perform at least three extractions with DCM. If the product is very polar, consider a back-extraction of the aqueous layer after saturating it with NaCl.
Presence of unexpected byproducts Substrate instability over long reaction times.Ensure the reaction is not left stirring unnecessarily long after completion is confirmed by TLC[6]. The mild conditions of this protocol should prevent most side reactions.

Conclusion

The protocol described provides an efficient, mild, and high-yielding method for the deprotection of this compound. By leveraging a catalytic amount of potassium carbonate in methanol, the reaction avoids the harsh conditions and complicated workup procedures associated with fluoride-based reagents. This method is highly reproducible and suitable for producing high-quality terminal alkyne building blocks essential for further synthetic transformations in drug discovery and materials science.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and materials science, the development of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are privileged structures, forming the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The starting material, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine , represents a highly versatile and strategically valuable scaffold for combinatorial library synthesis. Its unique arrangement of three distinct and orthogonally reactive functional groups—an aryl bromide, a protected terminal alkyne, and an amino group—offers a powerful platform for generating molecular diversity.

  • The Pyrazine Core: Pyrazine and its derivatives are important pharmacophores known for a wide range of biological activities.[2]

  • Aryl Bromide (C5-Position): This site is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][4][5][6] This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • Trimethylsilyl (TMS)-Protected Alkyne (C3-Position): The TMS group serves as a robust protecting group for the terminal alkyne.[7] Its selective removal unmasks a reactive sp-hybridized carbon, which can participate in a variety of powerful transformations, including cycloadditions (e.g., CuAAC "Click Chemistry") and further cross-coupling reactions.[8][9][10]

  • Amino Group (C2-Position): The nucleophilic amino group can be functionalized through acylation or alkylation. More significantly, its proximity to the C3-alkyne enables intramolecular cyclization strategies to construct fused heterocyclic systems, such as the medicinally relevant pyrrolo[2,3-b]pyrazine core.[11][12]

This guide provides a detailed exploration of synthetic strategies and experimental protocols to leverage this trifunctional building block for the creation of novel and diverse heterocyclic libraries.

Synthetic Strategy Overview: A Divergent Approach

The orthogonal nature of the functional groups allows for a divergent synthetic approach. A researcher can selectively address each reactive site to build molecular complexity in a controlled, stepwise manner. The primary pathways explored in this guide are:

  • Pathway A: Diversification via Palladium-Catalyzed Cross-Coupling. Utilizing the C5-bromo position as an anchor for introducing new carbon-carbon bonds.

  • Pathway B: Annulation via the Alkyne Moiety. Focusing on the deprotection of the TMS-alkyne and its subsequent transformation into new heterocyclic rings.

  • Pathway C: Fused-Ring Synthesis via Intramolecular Cyclization. Harnessing the synergy between the C2-amino and C3-alkyne groups to build bicyclic systems.

The following diagram illustrates these divergent synthetic possibilities originating from the common starting material.

G cluster_start Starting Material cluster_path_a Pathway A: C5-Position Chemistry cluster_path_b Pathway B: C3-Position Chemistry cluster_path_c Pathway C: Fused Ring Synthesis start This compound A1 Sonogashira Coupling start->A1 R-C≡CH, [Pd]/CuI A2 Suzuki Coupling start->A2 R-B(OH)2, [Pd] B1 TMS Deprotection start->B1 K2CO3/MeOH or TBAF C1 TMS Deprotection start->C1 Mild Base A3 Result: Aryl/Alkynyl-Substituted Pyrazines A1->A3 A2->A3 B2 CuAAC (Click Chemistry) B1->B2 R-N3, Cu(I) B3 Result: Triazolyl-Pyrazines B2->B3 C2 Intramolecular Cyclization C1->C2 Pd(II) or Cu(I) catalyst, Heat C3 Result: Pyrrolo[2,3-b]pyrazines C2->C3

Figure 1: A workflow diagram illustrating the divergent synthetic pathways from the starting material.

Pathway A: Diversification at the C5-Position via Sonogashira Coupling

The Sonogashira reaction is a robust and highly efficient palladium-catalyzed cross-coupling reaction for forming C(sp²)-C(sp) bonds.[13][14][15] It is exceptionally useful for coupling aryl halides with terminal alkynes.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which accelerates the transmetalation step.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It serves both as a solvent and to neutralize the HBr byproduct generated during the reaction, preventing catalyst deactivation.[15]

  • Solvent: Anhydrous solvents like THF or DMF are used to prevent unwanted side reactions and ensure the solubility of the reagents. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 1: Sonogashira Cross-Coupling

This protocol describes a general procedure for the coupling of This compound with phenylacetylene as a model alkyne.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-3-((TMS)ethynyl)pyrazin-2-amine270.21270 mg1.01.0
Phenylacetylene102.14123 mg (135 µL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (TEA)101.195 mL-Solvent
Tetrahydrofuran (THF), anhydrous-5 mL-Solvent

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask, add this compound (270 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and TEA (5 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Pathway B: Unmasking and Transforming the Alkyne

The TMS-protected alkyne is stable to many reaction conditions, including the Sonogashira coupling described above.[7] This allows for late-stage functionalization. The first step is a selective deprotection to reveal the terminal alkyne.

Protocol 2: TMS-Alkyne Deprotection

A variety of methods can achieve this transformation. Mild basic conditions, such as potassium carbonate in methanol, are often sufficient and cost-effective.[7] Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) are highly effective.[7][16] A particularly mild and efficient modern method uses copper sulfate and sodium ascorbate.[17][18]

Causality Behind Experimental Choices:

  • Reagents: The combination of catalytic CuSO₄ and a stoichiometric reductant (sodium ascorbate) generates a Cu(I) species in situ. This Cu(I) is believed to coordinate to the alkyne, facilitating the cleavage of the silicon-carbon bond in a protic solvent like methanol. This method is advantageous due to its mildness and tolerance of other functional groups.[17][18]

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Starting Material (from Protocol 1)~318.4318 mg1.01.0
Copper(II) Sulfate Pentahydrate249.6825 mg0.10.1
Sodium Ascorbate198.11396 mg2.02.0
Methanol (MeOH)-10 mL-Solvent
Water-2 mL-Solvent

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-protected pyrazine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add water (2 mL), followed by copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) and sodium ascorbate (396 mg, 2.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid (30-60 minutes). Monitor by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding saturated aqueous EDTA solution (15 mL) to chelate the copper salts. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting terminal alkyne is often pure enough for the next step but can be purified by chromatography if necessary.

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the terminal alkyne in hand, one of the most powerful and reliable reactions for heterocycle synthesis is the CuAAC, or "click" reaction, to form a 1,2,3-triazole ring.[8][9][10][19] This reaction is known for its high yields, stereospecificity, and broad functional group tolerance.[9][20]

Protocol 3: General Procedure for CuAAC Reaction

  • Dissolve the terminal alkyne (1.0 eq) and an organic azide (e.g., benzyl azide, 1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Purify by recrystallization or column chromatography.

Pathway C: Synthesis of Fused Pyrrolo[2,3-b]pyrazines

The pyrrolo[2,3-b]pyrazine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors.[11][21] This core can be accessed via an intramolecular cyclization of the deprotected 2-amino-3-ethynylpyrazine intermediate.

Causality Behind Experimental Choices:

  • Catalyst: The cyclization is typically catalyzed by transition metals that can activate the alkyne towards nucleophilic attack by the adjacent amino group. Palladium(II) salts (e.g., PdCl₂) or Copper(I) salts are effective.

  • Reaction Conditions: The reaction often requires heating in a polar aprotic solvent like DMF or Dioxane to facilitate the cyclization.

Protocol 4: Intramolecular Cyclization

Step-by-Step Methodology:

  • Deprotection: First, deprotect the TMS-alkyne of the starting material as described in Protocol 2 to obtain 5-Bromo-3-ethynylpyrazin-2-amine .

  • Inert Atmosphere: To a Schlenk tube, add the deprotected pyrazine (1.0 mmol) and a palladium catalyst such as PdCl₂(MeCN)₂ (0.05 eq).

  • Solvent and Reaction: Add anhydrous DMF (10 mL). Seal the tube and heat the reaction mixture to 80-100 °C for 4-8 hours.

  • Monitoring and Work-up: Monitor the formation of the pyrrolo[2,3-b]pyrazine product by LC-MS. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the fused heterocyclic product. The resulting 5-bromo-5H-pyrrolo[2,3-b]pyrazine is now a substrate for further diversification via cross-coupling at the bromine position.[11]

Conclusion

The strategic design of This compound provides medicinal chemists and materials scientists with a powerful and flexible tool. The orthogonal reactivity of its three functional groups enables a divergent and modular approach to the synthesis of complex heterocyclic libraries. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can efficiently generate novel pyrazine derivatives, triazoles, and fused pyrrolopyrazines for screening in drug discovery and materials science applications.

References

Application Note: Analytical Strategies for Monitoring Reactions of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of analytical methodologies for monitoring the chemical transformations of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a critical building block in pharmaceutical and materials science. The focus is on providing robust, validated protocols for researchers, scientists, and drug development professionals. We will explore a multi-tiered approach, from rapid qualitative assessments using Thin-Layer Chromatography (TLC) to rigorous quantitative analysis via High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and finally, in-situ structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Rigorous Reaction Monitoring

This compound is a highly functionalized heterocyclic compound. Its distinct reactive sites—the bromo group, amenable to cross-coupling, and the TMS-protected alkyne—make it a versatile precursor in the synthesis of complex molecular architectures. A primary application involves the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[1]

Accurate monitoring of these reactions is paramount. It allows for:

  • Optimization of Reaction Conditions: Determining the optimal temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

  • Kinetic Analysis: Understanding the reaction rate, which is crucial for process scale-up and safety.[2]

  • Impurity Profiling: Identifying and quantifying byproducts, which is a critical regulatory requirement in drug development.

  • Confirmation of Completion: Ensuring the complete consumption of starting materials before proceeding with downstream processing, saving time and resources.

This document outlines a logical progression of analytical techniques tailored for this specific substrate.

Foundational Monitoring: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative, and cost-effective reaction monitoring. Its primary function is to provide a quick snapshot of the reaction's progress by separating the starting material, product(s), and any major non-polar byproducts.[3]

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The starting material, this compound, is moderately polar. In a Sonogashira coupling, the product will have a different polarity depending on the coupled partner, usually resulting in a different Retention Factor (Rf).

Experimental Protocol: TLC Analysis
  • Sample Preparation: Withdraw ~5 µL of the reaction mixture. Dilute with 0.2-0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the starting material (co-spot), the reaction mixture, and a baseline spot of the reaction mixture.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point for this class of compounds is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).

  • Visualization: After development, visualize the spots.

    • UV Light (Non-destructive): The pyrazine ring is a UV-active chromophore. Compounds will appear as dark spots on a fluorescent background under short-wave UV light (254 nm).[4][5] This is the first and most common visualization method.

    • Staining (Destructive): If compounds are not UV-active or for enhanced visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the alkyne functionality, which will appear as a yellow spot on a purple background.[4]

Interpretation of Results
  • Reaction Start (T=0): A single spot corresponding to the starting material.

  • Reaction in Progress (T=x): A diminishing spot for the starting material and a new spot appearing for the product.

  • Reaction Completion (T=final): The complete disappearance of the starting material spot.

G cluster_0 TLC Workflow A 1. Sample Reaction Mixture B 2. Spot on Silica Plate (Co-spot with Starting Material) A->B C 3. Develop in Solvent Chamber B->C D 4. Dry Plate C->D E 5. Visualize under UV Lamp (254 nm) D->E F 6. (Optional) Dip in Stain (e.g., KMnO4) & Heat E->F G 7. Assess Progress: Disappearance of Starting Material E->G F->G

Caption: Workflow for rapid reaction monitoring using TLC.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For accurate, quantitative data on reaction conversion, yield, and purity, HPLC is the gold standard. Modern Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution, making it ideal for high-throughput screening and in-process monitoring.[6]

Causality of Method Design
  • Mode: Reverse-phase (RP-HPLC) is the method of choice. The stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used. The moderately polar pyrazine derivatives will have good retention and separation characteristics.[7]

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid) is added to protonate the amine and any basic sites, ensuring sharp, symmetrical peaks.[8][9]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal. It allows for monitoring at the λmax of the analytes for maximum sensitivity and can also provide UV spectra to aid in peak identification and purity assessment.

Protocol: Reverse-Phase HPLC/UPLC Method
  • Sample Preparation: Quench a small aliquot (~10-20 µL) of the reaction mixture in a known volume of diluent (e.g., 1 mL of 50:50 acetonitrile/water). Filter through a 0.22 µm syringe filter to remove particulates and protect the column.

  • Instrumentation: Use a system like a Waters ACQUITY UPLC or equivalent.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 1-2 µL

    • Detection: PDA/DAD at 280 nm (or analyte-specific λmax)

  • Data Analysis: Calculate the percent conversion by monitoring the disappearance of the starting material's peak area relative to the total area of all components. For accurate yield determination, a calibration curve with a known standard of the product is required.

ParameterSettingRationale
Column C18, sub-2-µm particle sizeProvides excellent retention for moderately polar compounds and high resolution.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidEnsures good peak shape for basic compounds like pyrazinamines.[8]
Gradient 5% to 95% B over 2-3 minutesElutes a wide range of polarities, from starting material to less polar products.
Detector PDA/DAD (280 nm)Allows for sensitive detection and spectral confirmation of peak identity.
Integration with Mass Spectrometry (UPLC-MS)

Coupling the UPLC system to a mass spectrometer (e.g., a single quadrupole or time-of-flight) provides unambiguous confirmation of peak identities by providing mass-to-charge (m/z) data. This is invaluable for identifying unexpected byproducts or intermediates.[10] The use of fast-scanning MS allows chemists to obtain high-quality, comprehensive data in the shortest possible time.

Structural & In-Situ Analysis: NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for in-situ, real-time reaction monitoring.[11] This allows for the direct observation of species in the reaction vessel without sampling, providing true kinetic data.[12][13]

Principle of NMR Monitoring

By acquiring ¹H NMR spectra over time, the conversion of reactants to products can be monitored by observing the change in the integral of characteristic peaks. The protons of the trimethylsilyl (TMS) group at ~0.2-0.3 ppm provide a sharp, clean singlet that is an excellent handle for tracking the starting material. The aromatic protons on the pyrazine ring will also shift upon reaction.

Protocol: In-Situ NMR Reaction Monitoring
  • Setup: The reaction is performed directly in an NMR tube, often using a deuterated solvent. The spectrometer must be pre-heated to the desired reaction temperature.[12]

  • Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has peaks in a clear region of the spectrum. This allows for precise quantification.

  • Data Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at set time intervals.[12] Use a minimal number of scans (e.g., ns=1 or 4) to get a "snapshot" of the reaction at each time point.[12]

  • Data Analysis: Process the spectra. Normalize the integrals to the internal standard. Plot the integral of a starting material peak (e.g., the TMS protons) and a product peak versus time to generate a kinetic profile.

G cluster_1 Analytical Method Selection Start Reaction Monitoring Needed Decision1 Qualitative or Quantitative? Start->Decision1 Decision2 Need Structural Info or Real-Time Kinetics? Decision1->Decision2 Quantitative TLC TLC (Fast, Qualitative) Decision1->TLC Qualitative HPLC HPLC / UPLC-MS (Accurate, Quantitative) Decision2->HPLC No NMR In-Situ NMR (Quantitative, Structural) Decision2->NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Considerations for Gas Chromatography (GC)

While HPLC is generally preferred for this class of compounds, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be an alternative.

  • Applicability: The starting material contains a TMS group, which enhances volatility, making it suitable for GC analysis.[14][15] However, the polarity of the amine and the potential thermal lability of the final products must be considered.

  • Quenching: It is critical to properly quench the reaction before GC analysis. Trace amounts of palladium catalyst carried through a simple silica plug can lead to continued reaction in the hot GC inlet, giving inaccurate kinetic data. A more robust quenching method, such as adding a strong phosphine ligand like dppe, is recommended.

Summary and Best Practices

A multi-faceted analytical approach provides the most complete understanding of reactions involving this compound.

  • Initial Screening (TLC): Use TLC for all initial reaction setups and for quick checks of progress. It is the fastest way to determine if a reaction is proceeding.

  • Quantitative Optimization (HPLC/UPLC): Employ a validated RP-HPLC or UPLC method for optimizing reaction conditions and determining accurate yield and purity.

  • Identity Confirmation (MS): Always couple liquid chromatography to a mass spectrometer (LC-MS) during method development to confirm the identity of all major peaks and identify byproducts.

  • Mechanistic Studies (NMR): For detailed kinetic analysis or to identify transient intermediates, use in-situ NMR monitoring.

By combining these techniques, researchers can ensure robust process development, leading to higher yields, improved purity, and a deeper understanding of the chemical transformation.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-Substituted Pyrazine Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this heterocycle with precision is paramount for modern drug discovery and development. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing C-C bonds.[1][2] This application note provides a detailed guide to the Suzuki coupling of 5-bromo-3-substituted pyrazine amines, offering insights into reaction optimization, mechanistic considerations, and practical protocols for successful implementation in a research setting.

The presence of an amino group on the pyrazine ring introduces specific challenges, primarily the potential for catalyst inhibition through coordination of the nitrogen lone pairs to the palladium center.[3] This guide will address these challenges, presenting strategies to achieve high-yield couplings, often without the need for protecting the amine functionality. We will explore the critical interplay of catalyst, ligand, base, and solvent, and discuss the electronic influence of the substituent at the 3-position on the reaction's success.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[1][4][5]

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX R¹-Pd(II)L₂-X (Ar-Pd Complex) OxAdd->ArPdX Transmetal Transmetalation ArPdAr R¹-Pd(II)L₂-R² (Di-organopalladium) Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Boronic->Base + OH⁻ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal Halide R¹-X (5-Bromo-3-R-Pyrazine Amine) Halide->OxAdd

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the pyrazine substrate. This is often the rate-determining step.[1] The electron-deficient nature of the pyrazine ring generally facilitates this step compared to more electron-rich aromatic systems.

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium(II) center, displacing the halide.[1][6] The choice of base is critical to ensure the formation of the boronate complex without promoting side reactions.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of 5-bromo-3-substituted pyrazine amines hinges on the judicious selection of several key parameters. The following discussion is grounded in field-proven insights and provides the causality behind experimental choices.

Palladium Catalyst and Ligand Selection

The combination of the palladium source and its coordinating ligand is the heart of the catalytic system. For substrates like aminopyrazines, where the nitrogen atoms can act as catalyst poisons, the use of electron-rich, sterically bulky phosphine ligands is often crucial. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can prevent the formation of inactive palladium complexes.

Catalyst/Ligand SystemRationale & ApplicationTypical Loading (mol%)
Pd(PPh₃)₄ A versatile, air-stable Pd(0) source. Effective for many standard couplings. Can be a good starting point for optimization.[2][7]3 - 10
Pd(dppf)Cl₂ A robust Pd(II) precatalyst with a bidentate ferrocenyl phosphine ligand. Often provides excellent yields and is tolerant of various functional groups.[8]3 - 5
Pd₂(dba)₃ + Ligand A common Pd(0) source used in combination with a separate ligand, allowing for fine-tuning of the catalyst system.1 - 5
Bulky Monophosphine Ligands (e.g., XPhos, SPhos) These electron-rich and sterically demanding ligands are highly effective for coupling challenging substrates, including heteroaryl halides. They can accelerate the reaction and prevent catalyst deactivation.[9][10]1.5 - 2x Pd loading
The Role of the Base

The base plays a multifaceted role in the Suzuki coupling. It is required to activate the boronic acid for transmetalation, but an inappropriate choice can lead to side reactions such as debromination or hydrolysis of the boronic acid.[9]

BaseStrengthRationale & Application
K₃PO₄ ModerateAn excellent choice for many aminopyrazine couplings. It is effective in promoting the reaction while being mild enough to avoid significant decomposition of sensitive substrates.[2][7]
K₂CO₃ / Cs₂CO₃ Moderate/StrongCommonly used, often in aqueous solvent mixtures. Cesium carbonate is more soluble and basic, sometimes offering improved yields for less reactive substrates.
Na₂CO₃ ModerateA standard and cost-effective choice, typically used in aqueous dioxane or toluene.
Solvent System

The solvent must solubilize the reactants and be compatible with the reaction conditions. Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Solvent SystemRationale & Application
1,4-Dioxane / H₂O A widely used and effective mixture. The water is necessary for dissolving the inorganic base and facilitating the formation of the boronate complex.[2]
Toluene / H₂O A good alternative to dioxane, particularly for higher temperature reactions.
DMF or DME Polar aprotic solvents that can be effective, particularly in microwave-assisted reactions.
Influence of the 3-Position Substituent (R)

The electronic nature of the substituent at the 3-position of the pyrazine ring can influence the reactivity of the 5-bromo position.

  • Electron-Withdrawing Groups (e.g., -COR, -CN, -NO₂): These groups increase the electrophilicity of the pyrazine ring, which can accelerate the rate of oxidative addition. However, they may also render the product more susceptible to nucleophilic attack.

  • Electron-Donating Groups (e.g., -NH₂, -NHR, -OR, -alkyl): These groups can slightly decrease the rate of oxidative addition. The primary amino group (-NH₂) itself poses the biggest challenge due to its potential to coordinate with the palladium catalyst. In many cases, this can be overcome by using bulky ligands.[9][10] For acylamino substituents (-NHCOR), the amide is less basic and generally does not interfere with the catalysis, often leading to efficient coupling.[2]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 5-bromo-3-substituted pyrazine amines. Optimization may be required for specific substrates.

Caption: General workflow for the Suzuki coupling protocol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrazine, Boronic Acid, Catalyst, and Base in a Flask B Seal, Evacuate, and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Heat to Reaction Temperature (e.g., 85-100 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT, Dilute with Organic Solvent (e.g., EtOAc) E->F G Wash with Water and Brine F->G H Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Protocol 1: Conventional Heating for 5-Bromo-3-(acylamino)pyrazines

This protocol is adapted from successful couplings of the closely related N-[5-bromo-2-methylpyridin-3-yl]acetamide.[2]

Materials:

  • 5-Bromo-3-(acylamino)pyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-3-(acylamino)pyrazine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of pyrazine substrate).

  • Heat the reaction mixture to 85–95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Coupling for Rapid Synthesis

Microwave irradiation can dramatically reduce reaction times, making it ideal for the rapid synthesis of compound libraries.

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

  • A suitable palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) may offer improved results.

Procedure:

  • In a microwave-safe vial equipped with a magnetic stir bar, combine the 5-bromo-3-substituted pyrazine amine (1.0 equiv), arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimization of time and temperature is recommended for each substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation; Inappropriate base or solvent; Poor solubility.Ensure rigorous degassing of solvents. Try a different catalyst/ligand system (e.g., one with a bulky phosphine ligand like XPhos). Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents.
Debromination of Starting Material Base is too strong or reaction temperature is too high.Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of stronger alkoxides). Lower the reaction temperature and monitor for longer times.
Homocoupling of Boronic Acid Excess boronic acid; Presence of oxygen.Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents). Ensure the reaction is maintained under a strictly inert atmosphere.
Inhibition with Free Amines Coordination of the amine to the Pd center.Use a catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos) which can favor the desired catalytic cycle over inhibitory complexation. Alternatively, consider temporary acylation of the amine as in Protocol 1.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 5-aryl-3-substituted pyrazine amines. By carefully considering the interplay of the palladium catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with these nitrogen-containing heterocyclic substrates. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this critical transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine as a Multifunctional Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Materials Division

Executive Summary

This document provides a technical guide for researchers, materials scientists, and synthetic chemists on the potential applications of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. While direct, peer-reviewed applications of this specific molecule are emerging, its unique structural characteristics—a reactive bromine atom, a protected alkyne, a nucleophilic amino group, and an electron-deficient pyrazine core—make it an exceptionally versatile precursor for a new generation of functional materials. We present scientifically grounded, hypothetical protocols for its use in synthesizing π-conjugated polymers for organic electronics, functional fluorescent probes via "click" chemistry, and nitrogen-rich linkers for porous crystalline materials like Metal-Organic Frameworks (MOFs).

Introduction: The Molecular Advantage

The promise of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise chemical transformations, making it a powerful tool for constructing complex, high-performance materials.

  • Pyrazine Core: As a nitrogen-containing heterocycle, pyrazine is inherently electron-deficient.[1][2] Its incorporation into a polymer backbone can lower the material's LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron injection and transport, a desirable trait for n-type organic semiconductors.[2] The nitrogen atoms also serve as excellent coordination sites for metal ions.[3][4]

  • Bromo Group: This is a classic handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira, Suzuki, and Stille reactions. It provides a reliable site for carbon-carbon bond formation to extend π-conjugation.[5][6]

  • TMS-Ethynyl Group: The trimethylsilyl (TMS) moiety is a robust protecting group for the terminal alkyne.[7] This prevents unwanted side reactions while the bromo group is being functionalized. The TMS group can be cleaved under mild conditions to reveal a terminal alkyne, which is a key participant in Sonogashira couplings and, notably, the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".[8][9]

  • Amino Group: The primary amine offers a site for further modification, such as amide bond formation, or can act as a hydrogen-bond donor and a coordination site in supramolecular assemblies and MOFs.

This combination of functionalities in a single, relatively simple molecule opens avenues for creating materials with tailored electronic, optical, and structural properties.

Physicochemical & Spectroscopic Profile

A summary of the key properties for this compound is provided below for easy reference during experimental planning.

PropertyValueSource
CAS Number 875781-41-2[10][11][12]
Molecular Formula C₉H₁₂BrN₃Si[13]
Molecular Weight 270.20 g/mol [13]
Appearance Black oily substance (as per synthesis)[10]
Purity Typically ≥97%[11][13]
Boiling Point 313.8 ± 42.0 °C at 760 mmHg[13]
Density 1.4 ± 0.1 g/cm³[13]
Storage 2-8°C, Protect from light, under inert gas[11]

Note: Physical properties are predicted or sourced from supplier data and may vary.

Application I: Synthesis of π-Conjugated Systems for Organic Electronics

Scientific Rationale: The presence of both an aryl bromide and a (deprotectable) alkyne makes this molecule an ideal AB-type monomer for step-growth polymerization via the Sonogashira cross-coupling reaction. The resulting polymer would feature an electron-deficient pyrazine ring directly in the conjugated backbone, which is a strategy to create materials with high electron affinity for applications in organic field-effect transistors (OFETs) or electron-transporting layers in organic photovoltaics (OPVs).

Detailed Protocol 1: Synthesis of a Poly(alkynyl-aminopyrazine) via Sonogashira Polymerization

This protocol outlines a two-step process: (1) TMS deprotection followed by (2) a self-condensation Sonogashira polymerization.

Step A: Deprotection of the Trimethylsilyl Group

  • Reagents & Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Reaction: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) to the solution.[8]

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar spot (the deprotected alkyne).

  • Work-up: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid. Remove the methanol under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude 5-bromo-3-ethynylpyrazin-2-amine should be used immediately in the next step.

Step B: Sonogashira Polymerization

  • Catalyst & Reagents: To a Schlenk flask charged with the crude 5-bromo-3-ethynylpyrazin-2-amine (1.0 eq), add copper(I) iodide (CuI, 0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 eq).

  • Solvent & Base: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). Triethylamine acts as both the base and a solvent.

  • Reaction: Stir the mixture at 65°C for 24-48 hours under argon. The formation of a precipitate may be observed as the polymer grows and becomes less soluble.

  • Work-up & Purification: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer. Filter the solid, then re-dissolve it in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into methanol. This process helps remove catalyst residues and oligomers. Collect the final polymer by filtration and dry under high vacuum.

Workflow Visualization

Sonogashira_Polymerization cluster_0 Step A: Deprotection cluster_1 Step B: Polymerization cluster_2 Purification A TMS-Protected Monomer B Terminal Alkyne Monomer A->B K2CO3, MeOH Room Temp C Polymer Chain B->C Pd(PPh3)4, CuI Et3N, 65°C D Crude Polymer C->D Cool & Precipitate E Pure Polymer D->E Redissolve & Re-precipitate

Caption: Workflow for Sonogashira Polymerization.

Application II: Development of Functional Probes and Chemosensors

Scientific Rationale: The terminal alkyne, unmasked after deprotection, is a perfect functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific "click" reaction allows for the covalent attachment of various molecular tags, such as fluorophores, biotin, or other reporter groups, to the pyrazine core.[9][14] The inherent electronic properties of the pyrazine can be modulated upon binding to an analyte, making the resulting conjugate a potential fluorescent sensor.[1]

Detailed Protocol 2: Two-Step Functionalization via Desilylation and CuAAC

This protocol describes the attachment of a generic azide-containing molecule (e.g., Azido-Coumarin) to the pyrazine scaffold.

Step A: Deprotection of the Trimethylsilyl Group

  • Follow the same procedure as Protocol 1, Step A . Ensure the crude product is thoroughly dried and free of excess base before proceeding.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents & Setup: In a vial, dissolve the crude 5-bromo-3-ethynylpyrazin-2-amine (1.0 eq) and the desired azide compound (e.g., Azido-Fluorophore, 1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst premix. Add sodium ascorbate (0.3 eq) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.[9]

  • Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir vigorously at room temperature for 12-24 hours. The formation of the triazole product is often accompanied by a color change or the formation of a precipitate.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, if a precipitate has formed, filter and wash with water, then ethanol, and dry. If the product is soluble, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final 1,2,3-triazole conjugate.

Workflow Visualization

Click_Chemistry_Workflow A Start: TMS-Protected Pyrazine B Intermediate: Terminal Alkyne A->B  Step 1: Desilylation  (K2CO3 / MeOH) D Product: Triazole-Fluorophore Conjugate B->D Step 2: CuAAC Reaction C Reactant: Azide-Fluorophore (R-N3) C->D CuSO4, Na Ascorbate t-BuOH / H2O, RT

Caption: Two-step functionalization via "click" chemistry.

Application III: Precursor for Nitrogen-Rich Porous Materials

Scientific Rationale: The multiple nitrogen atoms (two in the pyrazine ring, one in the amino group) make the molecule an excellent candidate as an organic linker or "strut" for constructing Metal-Organic Frameworks (MOFs) or Coordination Polymers.[3][4] These materials possess high surface areas and tunable pore environments, making them suitable for gas storage, separation, and catalysis. The bromo- and ethynyl- groups could also be used for post-synthetic modification within the MOF pores.

Protocol 3: General Guideline for Solvothermal Synthesis of a Coordination Polymer

This is a general screening protocol. The optimal conditions (metal salt, solvent, temperature) will vary and require empirical determination.

  • Reagents & Setup: In a small glass vial, combine this compound (1.0 eq) and a metal salt (1.0 eq, see table below).

  • Solvent: Add the chosen solvent or solvent system (e.g., DMF, DEF, or a mixture with ethanol or water). The total volume should be sufficient to dissolve the reagents upon heating (typically 1-3 mL).

  • Assembly: Cap the vial tightly. For higher temperatures (>120°C), a Teflon-lined autoclave is required.

  • Reaction: Place the vial or autoclave in a programmable oven. Heat to the target temperature and hold for 24-72 hours. Then, cool slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for the formation of high-quality single crystals.

  • Isolation: Carefully open the vessel. If crystals have formed, decant the mother liquor and wash the crystals with fresh DMF, followed by a more volatile solvent like ethanol or acetone. The product can then be dried carefully.

Data Presentation: Suggested Screening Parameters for MOF Synthesis
Metal Salt (Example)Solvent SystemTemperature (°C)Potential Outcome
Zn(NO₃)₂·6H₂ODMF / Ethanol (1:1)80 - 120Often forms robust frameworks with diverse topologies.
Cu(NO₃)₂·3H₂ODMF / H₂O (3:1)60 - 100Can form paddlewheel structures; redox activity.[15]
Co(NO₃)₂·6H₂ODEF100 - 140Potential for magnetic or catalytic materials.[4]
ZrOCl₂·8H₂ODMF + modulator (e.g., Acetic Acid)120 - 150Can form highly stable, water-resistant frameworks.

Characterization & Validation

  • Polymers: Characterize molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm structure with ¹H and ¹³C NMR. Investigate thermal stability with TGA and electronic properties with UV-Vis spectroscopy and Cyclic Voltammetry (CV).

  • Functional Probes: Confirm successful conjugation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Characterize photophysical properties using UV-Vis and fluorescence spectroscopy.

  • MOFs/Coordination Polymers: Confirm crystallinity and phase purity using Powder X-ray Diffraction (PXRD). If single crystals are obtained, determine the structure using Single-Crystal X-ray Diffraction. Analyze porosity with gas (N₂, Ar) sorption measurements.

Safety & Handling

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

  • Palladium catalysts and organometallic reagents are toxic and should be handled with care. All reactions should be conducted under an inert atmosphere where specified.

References

Application Notes and Protocols for the Gram-Scale Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Core in Modern Chemistry

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, represent a cornerstone of modern medicinal and materials chemistry. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid scaffold have made them a privileged structure in drug discovery. Notable pharmaceuticals incorporating the pyrazine moiety include the anti-tuberculosis agent Pyrazinamide and the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. Beyond pharmaceuticals, pyrazine derivatives are integral to the flavor and fragrance industry and are being explored in the field of organic electronics.

This guide provides a comprehensive overview of the reliable and scalable synthesis of pyrazine derivatives on a gram scale. It moves beyond a simple recitation of steps to delve into the underlying principles and strategic considerations necessary for successful synthesis, ensuring both high yield and purity. The protocols described herein are designed to be self-validating, with integrated checkpoints for reaction monitoring and characterization.

Part 1: Foundational Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine ring is most classically achieved through the condensation of two key building blocks. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final product.

The Staedel–Rugheimer Pyrazine Synthesis: Condensation of α-Haloketones with Ammonia

One of the earliest methods involves the reaction of an α-haloketone with ammonia. This reaction proceeds through the initial formation of an α-aminoketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine. While historically significant, this method can suffer from side reactions and the sometimes challenging synthesis of the requisite α-haloketone precursors.

The Gutknecht Pyrazine Synthesis: Self-Condensation of α-Aminoketones

A more direct and often higher-yielding approach is the self-condensation of α-aminoketones. This method, first described by Hermann Gutknecht in 1879, involves the acid- or base-catalyzed dimerization of an α-aminoketone to a dihydropyrazine, which is then oxidized to the pyrazine. The key to this synthesis is the controlled formation of the α-aminoketone, which can be prone to self-reaction even before the main condensation step.

Condensation of 1,2-Diketones with 1,2-Diamines: A Versatile and High-Yielding Approach

Perhaps the most versatile and widely employed method for constructing substituted pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This approach offers excellent control over the substitution pattern of the final product by allowing for the use of variously substituted starting materials. The reaction is typically high-yielding and proceeds under mild conditions, making it particularly amenable to gram-scale and larger syntheses. The general mechanism involves a double condensation to form the dihydropyrazine, which is then oxidized in situ or in a separate step to furnish the aromatic pyrazine.

Part 2: Experimental Protocol for Gram-Scale Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol details the synthesis of 2,3,5,6-tetramethylpyrazine (also known as ligustrazine), a compound found in natto and used in traditional medicine, via the condensation of 2,3-butanedione (diacetyl) with ethylenediamine. This procedure is robust, scalable, and serves as an excellent example of the 1,2-diketone and 1,2-diamine condensation strategy.

Reaction Scheme
Materials and Reagents
Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
2,3-Butanedione86.0910.0 g0.116Use fresh, as it can polymerize on storage.
Ethylenediamine60.107.0 g (7.8 mL)0.116Corrosive and hygroscopic. Handle with care.
Ethanol (95%)46.07100 mL-Solvent.
Sodium Hydroxide40.00~4.0 g~0.100For neutralization during workup.
Dichloromethane84.93~150 mL-For extraction.
Anhydrous MgSO4120.37~5 g-Drying agent.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.116 mol) of 2,3-butanedione in 100 mL of 95% ethanol.

  • Addition of Diamine: To the stirred solution, slowly add 7.0 g (0.116 mol) of ethylenediamine dropwise over 15-20 minutes. The addition is exothermic, and the solution will warm up and may turn yellow or orange.

  • Reflux and Oxidation: Heat the reaction mixture to reflux and maintain it for 2 hours. During the reflux, the initially formed dihydropyrazine will be oxidized by atmospheric oxygen entering through the top of the condenser. The solution will darken over time.

  • Reaction Monitoring (Checkpoint): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, tetramethylpyrazine, is less polar than the starting materials.

  • Workup - Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 2 M aqueous solution of sodium hydroxide until the mixture is basic (pH ~8-9), which helps to remove any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a solid.

  • Purification:

    • The crude tetramethylpyrazine can be purified by recrystallization from a minimal amount of hot hexanes or by sublimation.

    • For recrystallization, dissolve the crude solid in hot hexanes, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

  • Characterization: The identity and purity of the final product should be confirmed by melting point determination (literature: 85-87 °C), and spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS. The expected yield is typically in the range of 70-85%.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product setup1 Dissolve 2,3-butanedione in Ethanol setup2 Slowly add Ethylenediamine setup1->setup2 reflux Reflux for 2 hours (Air Oxidation) setup2->reflux tlc Monitor by TLC (Checkpoint) reflux->tlc cool Cool to RT tlc->cool neutralize Neutralize with NaOH(aq) cool->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry organic layer (MgSO4) extract->dry evaporate Rotary Evaporation dry->evaporate recrystallize Recrystallize from Hexanes or Sublimation evaporate->recrystallize characterize Characterize: MP, NMR, GC-MS recrystallize->characterize

Part 3: Safety and Waste Disposal

  • 2,3-Butanedione: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Ethylenediamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.

  • Waste Disposal: Organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to local regulations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogash-ira Coupling with 5-Bromo-Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on optimizing yields with 5-bromo-pyrazine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Pyrazines are a critical scaffold in medicinal chemistry, and their successful functionalization is often a key step in the synthesis of novel therapeutic agents.

The electron-deficient nature of the pyrazine ring presents unique challenges in the Sonogashira reaction. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I am observing very low to no yield of my desired 5-alkynyl-pyrazine product. What are the likely causes and how can I fix this?

Low or no product formation is a frequent challenge, often stemming from several factors related to the specific reactivity of 5-bromo-pyrazines.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[1]

    • Solution:

      • Use a fresh batch of palladium pre-catalyst. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable for storage than Pd(0) sources like Pd(PPh₃)₄.[1] The Pd(II) is reduced in situ to the active Pd(0) species.[1]

      • Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesired side reactions like Glaser coupling.[1] Proper degassing of solvents and reagents is critical.

  • Inadequate Base: The base plays a dual role: deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.[1]

    • Solution:

      • For pyrazine substrates, which are relatively electron-deficient, a stronger base might be required. While triethylamine (Et₃N) is common, consider switching to a stronger organic base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).

      • Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[2]

      • Increase the stoichiometry of the base to 2-3 equivalents to ensure complete deprotonation and neutralization.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics like pyrazines, the choice of ligand is critical for facilitating the oxidative addition step.[2][3]

    • Solution:

      • Switch from standard triphenylphosphine (PPh₃) to more electron-rich and bulky phosphine ligands. Ligands like XPhos, SPhos, or P(t-Bu)₃ have been shown to be highly effective for challenging cross-coupling reactions.[2][4] These ligands promote the formation of a monoligated palladium complex, which is highly active for oxidative addition.[3]

      • N-Heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for coupling with electron-deficient heterocycles.[2]

  • Insufficient Reaction Temperature: While Sonogashira reactions are known for proceeding under mild conditions, aryl bromides are less reactive than aryl iodides and often require heating.[1] The electron-withdrawing nature of the pyrazine ring can further decrease the reactivity of the C-Br bond.

    • Solution:

      • Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for 5-bromo-pyrazines would be 60-80 °C.[5]

      • If necessary, switch to a higher-boiling point solvent like DMF, dioxane, or toluene to safely reach higher temperatures.[5][6]

Question 2: My main side product is the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?

The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst.[1][5]

Potential Causes & Recommended Actions:

  • Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.[1]

    • Solution:

      • Employ rigorous degassing techniques for all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • High Copper Catalyst Concentration: While copper(I) iodide accelerates the reaction, it is also the primary catalyst for the homocoupling side reaction.[1]

    • Solution:

      • Reduce the loading of the copper(I) co-catalyst.

      • Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the copper acetylide intermediate low, disfavoring the dimerization pathway.[5]

      • Consider a copper-free Sonogashira protocol . This is often the most effective way to eliminate Glaser coupling.[1][7]

Question 3: I am observing significant dehalogenation of my 5-bromo-pyrazine starting material. What is causing this and how can I prevent it?

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction that consumes the starting material and reduces the overall yield.

Potential Causes & Recommended Actions:

  • Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote dehalogenation.

    • Solution:

      • Use the lowest effective reaction temperature.

      • If possible, switch to a milder base. For example, if you are using a strong organic base like DBU, try a weaker amine base like triethylamine or an inorganic base like K₂CO₃.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system (palladium source and ligand) for the Sonogashira coupling of 5-bromo-pyrazines?

For electron-deficient heteroaromatic substrates like 5-bromo-pyrazines, a catalyst system that promotes the oxidative addition step is crucial.[3] While standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with PPh₃ can work, more specialized ligands often give superior results.

  • Recommended Ligands:

    • Bulky, electron-rich phosphines: XPhos, SPhos, and P(t-Bu)₃ are excellent choices.[2][4] The steric bulk of these ligands favors the formation of highly reactive monoligated palladium complexes.[3]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for challenging cross-coupling reactions and can be a good alternative to phosphines.[2]

Q2: Should I use a copper co-catalyst? What are the pros and cons of a copper-free Sonogashira reaction?

The use of a copper co-catalyst is the traditional approach for the Sonogashira reaction and offers the main advantage of allowing the reaction to proceed under milder conditions and often at a faster rate.[1][8] However, the major drawback is the promotion of the undesired Glaser homocoupling of the alkyne.[1][7]

Copper-Free Sonogashira:

  • Advantages:

    • Eliminates the formation of alkyne homocoupling products.[1]

    • Avoids issues with substrates that can chelate with copper.

  • Disadvantages:

    • May require higher reaction temperatures or longer reaction times.[7]

    • Often necessitates the use of more specialized and expensive ligands to achieve high yields.

For 5-bromo-pyrazines, starting with a copper-free protocol using a robust ligand like XPhos or SPhos is a highly recommended strategy to avoid complications from Glaser coupling.[9]

Q3: Which solvent is best for the Sonogashira coupling of 5-bromo-pyrazines?

The choice of solvent can significantly impact the reaction rate and yield.[6] The solvent needs to effectively dissolve all reaction components, including the potentially polar pyrazine substrate and the various catalyst species.[6]

  • Commonly Used Solvents:

    • Amine bases as solvents: Triethylamine or diethylamine can sometimes be used as both the base and the solvent.[1]

    • Aprotic Polar Solvents: DMF and acetonitrile are good choices, especially when using inorganic bases. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[5]

    • Ethers: THF and 1,4-dioxane are also widely used.

    • Aromatic Hydrocarbons: Toluene can be a good option, particularly for copper-free reactions.[6]

The optimal solvent is often substrate-dependent, and some screening may be necessary.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.

  • TLC: Allows for a quick and easy visualization of the consumption of the starting material (5-bromo-pyrazine) and the formation of the product.

  • LC-MS: Provides more definitive information, confirming the mass of the desired product and helping to identify any major side products.

It is advisable to monitor the reaction until the starting material is fully consumed to maximize the yield.[5] If the reaction stalls, adding a fresh portion of the catalyst may help it go to completion.[5]

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Product 5-Alkynyl-Pyrazine PdII_Alkynyl->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuX Cu_Acetylide->PdII_Aryl ArX 5-Bromo-Pyrazine ArX->Pd0

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

A systematic approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Low/No Yield Check_Inert Ensure Strict Inert Atmosphere Start->Check_Inert Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Inert->Change_Ligand Increase_Temp Increase Temperature (60-100 °C) Change_Ligand->Increase_Temp Change_Base Use Stronger Base (e.g., DBU, Cs₂CO₃) Increase_Temp->Change_Base Copper_Free Consider Copper-Free Protocol Change_Base->Copper_Free Success Improved Yield Copper_Free->Success

Caption: A stepwise workflow for troubleshooting low yields in the Sonogashira reaction.

Summary of Recommended Starting Conditions

For researchers beginning their optimization of the Sonogashira reaction with 5-bromo-pyrazines, the following table provides a robust starting point.

ParameterRecommendationRationale
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Air-stable sources of Pd(0) after in situ reduction.
Ligand XPhos or SPhos (2-4 mol%)Promotes oxidative addition for electron-deficient heterocycles.[2]
Copper Co-catalyst None (Copper-Free)To avoid Glaser homocoupling side-products.[1][7]
Base Cs₂CO₃ or K₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases effective in copper-free systems.
Solvent 1,4-Dioxane or TolueneGood for higher temperatures and dissolving a range of substrates.[6]
Temperature 80-100 °CAryl bromides typically require heat to react efficiently.[1]
Atmosphere Strict Inert (Argon or Nitrogen)Prevents catalyst deactivation and side reactions.[1]

References

common side products in the synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this Sonogashira cross-coupling reaction. The following question-and-answer section addresses specific side products and experimental challenges, providing mechanistic insights and practical solutions to optimize your synthesis.

Troubleshooting Guide & Frequently Asked Questions
Q1: My TLC/LCMS shows a major non-polar byproduct that runs much faster than my starting material. What is it and how can I prevent its formation?

A1: This is almost certainly the homo-coupled dimer of your alkyne , 1,4-bis(trimethylsilyl)buta-1,3-diyne, which is formed via a Glaser-Hay coupling mechanism.[1][2] This is one of the most common side reactions in copper-catalyzed Sonogashira couplings.

Mechanistic Insight: The copper(I) co-catalyst, which is added to facilitate the formation of a copper-acetylide intermediate, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[2][3] The amine base used in the reaction is typically not strong enough on its own to deprotonate the alkyne efficiently, but the copper(I) salt increases the acidity of the terminal proton, making it susceptible to both the desired transmetalation and the undesired homo-coupling.[3]

Troubleshooting & Optimization:

  • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling.[1] Before adding your catalysts, ensure all solvents and the reaction vessel are thoroughly degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[4]

  • Slow Alkyne Addition: Adding the trimethylsilylacetylene slowly via a syringe pump can keep its instantaneous concentration low, which kinetically disfavors the bimolecular homo-coupling reaction relative to the desired cross-coupling.[4]

  • Consider Copper-Free Conditions: If homo-coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5] These methods often require specific palladium catalysts or ligands that can facilitate the coupling without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[6]

  • Use of a Reducing Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen atmosphere can significantly diminish the formation of homo-coupled byproducts.[7][8]

Q2: I've successfully isolated my product, but NMR analysis indicates the trimethylsilyl (TMS) group is partially or completely missing. What is causing this desilylation?

A2: You are observing the formation of 2-amino-5-bromo-3-ethynylpyrazine . The C(sp)-Si bond of the TMS-protected alkyne is labile and can be cleaved under several conditions encountered during the reaction or workup.

Mechanistic Insight: The TMS group is a common protecting group for terminal alkynes, but it is known to be sensitive to both basic and acidic conditions.[9][10]

  • Base-Mediated Cleavage: The amine base (e.g., triethylamine, diisopropylethylamine) used in the Sonogashira reaction can be sufficiently basic to slowly cleave the TMS group, particularly at elevated temperatures or over long reaction times.[11]

  • Hydrolytic Cleavage: During aqueous workup, residual acid or base can catalyze the hydrolysis of the silyl group. Furthermore, silica gel used in column chromatography is slightly acidic and can cause significant desilylation, especially if the product is exposed to it for an extended period.[12]

Troubleshooting & Optimization:

  • Optimize Base and Temperature: Use the mildest base possible that still promotes the reaction. Sometimes, inorganic bases like K₂CO₃ can be used, although their solubility can be an issue.[13] Avoid excessive heating; many Sonogashira couplings can proceed at room temperature, albeit more slowly.[14]

  • Careful Workup: Neutralize the reaction mixture carefully before extraction. Ensure the pH is as close to 7 as possible to avoid both acid- and base-catalyzed desilylation.

  • Chromatography Considerations: To minimize contact time with silica, use flash column chromatography rather than gravity chromatography. You can also neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v), and then flushing with the mobile phase before loading your sample.

Q3: My mass spectrum shows a peak corresponding to the addition of two TMS-ethynyl groups. How is this di-substituted product forming?

A3: You are likely forming a small amount of 2-amino-3,5-bis((trimethylsilyl)ethynyl)pyrazine . This occurs when the desired mono-coupled product undergoes a second Sonogashira reaction at the C-5 bromine position.

Mechanistic Insight: The starting material, 2-amino-3,5-dibromopyrazine, has two reactive sites. The Sonogashira coupling is generally selective for the more electrophilic C-3 position due to the electronic influence of the adjacent amino and pyrazine nitrogen atoms. However, if the reaction is allowed to proceed for too long or at high temperatures, the less reactive C-5 bromine can also couple.[15]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the 2-amino-3,5-dibromopyrazine starting material (e.g., 1.1 equivalents) relative to the trimethylsilylacetylene (1.0 equivalent). This will ensure the alkyne is consumed before significant di-substitution can occur.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LCMS. Once the starting dibromo-pyrazine is mostly consumed and a significant amount of the desired mono-substituted product has formed, quench the reaction. Over-running the reaction is the primary cause of this byproduct.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the more reactive C-3 position.[14]

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of common side products.

Synthesis_Pathway SM 2-Amino-3,5-dibromopyrazine Product This compound SM->Product Pd(0)/Cu(I) cat. Base, Solvent Alkyne + Trimethylsilylacetylene Side_Products_Formation cluster_reactants Reactants cluster_sideproducts Common Side Products SM 2-Amino-3,5- dibromopyrazine Product Desired Product (Mono-Coupling) SM->Product Selective Coupling Alkyne Trimethylsilylacetylene HomoCoupled Glaser Homo-Coupling (1,4-bis(TMS)buta-1,3-diyne) Alkyne->HomoCoupled O₂, Cu(I) Desilylated Desilylation Product (Terminal Alkyne) Product->Desilylated Base / H⁺ DiSubstituted Di-Substituted Product (Double Coupling) Product->DiSubstituted + Alkyne (Excess time/temp)

References

Technical Support Center: Purification of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common purification challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to diagnose issues, optimize your purification protocols, and ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: My final product appears as a black or dark brown oil/solid after the initial workup. Is this normal?

A1: Yes, it is quite common for the crude product of the Sonogashira coupling to appear as a dark-colored oil or solid.[1][2] This coloration is typically due to residual palladium and copper catalysts, which can form colloidal metal particles or colored complexes. The reported appearance of the purified product ranges from a yellow to brown solid, so a significant color change upon purification is expected.[3] Proper purification, as detailed in the troubleshooting guides below, will remove these colored impurities.

Q2: How should I store the purified this compound?

A2: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[3] The trimethylsilyl (TMS) protecting group is susceptible to cleavage under acidic or basic conditions, and the pyrazine ring may be sensitive to prolonged light exposure.

Understanding the Reaction and Impurities

Q3: What are the most common impurities I should expect from the Sonogashira reaction?

A3: The Sonogashira coupling, while powerful, can generate a characteristic set of impurities. Understanding these is the first step to effective purification. The primary potential impurities include:

  • Unreacted Starting Material: 3,5-dibromopyrazin-2-amine.

  • Homocoupled Alkyne (Glaser Product): Bis(trimethylsilyl)acetylene, formed from the dimerization of trimethylsilylacetylene.[4] This is especially prevalent if oxygen is not rigorously excluded from the reaction.

  • TMS-Deprotected Product: 5-bromo-3-ethynylpyrazin-2-amine. The TMS group can be labile and may be partially cleaved during the reaction, workup, or even on silica gel.

  • Bis-Coupled Product: 3,5-bis((trimethylsilyl)ethynyl)pyrazin-2-amine, where both bromine atoms on the starting material have reacted.

  • Dehalogenated Starting Material: 3-bromo-pyrazin-2-amine, which can arise under certain reaction conditions.[5]

  • Residual Catalysts: Palladium and copper complexes.

The diagram below illustrates the formation of the desired product and key impurities from the starting materials.

Sonogashira_Impurities cluster_reactants Reactants SM 3,5-dibromopyrazin-2-amine invis1 SM->invis1 Alkyne Trimethylsilylacetylene Glaser Glaser Homocoupling Bis(trimethylsilyl)acetylene Alkyne->Glaser O₂, Cu cat. Alkyne->invis1 invis2 Alkyne->invis2 Product Desired Product This compound Deprotected Deprotected Impurity 5-Bromo-3-ethynylpyrazin-2-amine Product->Deprotected H⁺ / OH⁻ or Silica Product->invis2 BisCoupled Bis-Coupled Impurity 3,5-bis(...)pyrazin-2-amine invis1->Product Pd/Cu cat. Mono-coupling invis2->BisCoupled Further Coupling invis3

Caption: Formation of the desired product and major impurities.

Troubleshooting Guide: Purification by Column Chromatography

Silica gel column chromatography is the most commonly reported method for purifying this compound.[2] However, several issues can arise.

Issue 1: Poor Separation of Product from Starting Material

Cause: The starting material, 3,5-dibromopyrazin-2-amine, is significantly more polar than the desired product due to the presence of two bromine atoms and the amine group, and the absence of the nonpolar TMS-alkyne group. However, if the starting material co-elutes, it suggests an inappropriate solvent system.

Solution:

  • Confirm Relative Polarity: On a TLC plate, the desired product should have a higher Rf value (be less polar) than the 3,5-dibromopyrazin-2-amine starting material. The starting material has a calculated LogP of 1.58, indicating moderate polarity.[6]

  • Adjust Solvent System: The reported eluent is a 5:1 mixture of petroleum ether (or hexanes) and ethyl acetate.[2]

    • If the spots are too close, decrease the polarity of the eluent. Try ratios of 8:1 or 10:1 (petroleum ether:ethyl acetate). This will increase the retention time of the more polar starting material on the silica, allowing for better separation from the product.

  • Use a Gradient: Start with a low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and gradually increase the polarity to elute your product, leaving the more polar impurities strongly adsorbed to the silica.

Issue 2: Product is Contaminated with a Less Polar Impurity

Cause: A common, less polar impurity is the Glaser homocoupling product, bis(trimethylsilyl)acetylene. This compound is very nonpolar and should elute quickly from the column.

Solution:

  • Identify the Impurity: The homocoupling product, bis(trimethylsilyl)acetylene, is a symmetrical molecule and will show a single peak in the 1H NMR spectrum around 0.1-0.2 ppm.[7][8] Its mass spectrum will show a molecular ion corresponding to its molecular weight of 170.40 g/mol .[9][10]

  • Column Chromatography Strategy:

    • Flush the Column: Before loading your crude product, flush the column with a very nonpolar solvent like pure hexanes.

    • Load and Elute: Load your sample and begin eluting with a nonpolar solvent system (e.g., 1-2% ethyl acetate in hexanes). The bis(trimethylsilyl)acetylene will elute first.

    • Increase Polarity: Once the nonpolar impurity is removed (monitor by TLC), increase the eluent polarity to the standard 5:1 petroleum ether:ethyl acetate to collect your desired product.

Issue 3: A New, More Polar Spot Appears on TLC After Chromatography

Cause: This new, more polar spot is likely the TMS-deprotected product, 5-bromo-3-ethynylpyrazin-2-amine. The TMS group can be cleaved by the slightly acidic nature of standard silica gel.

Solution:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface and minimize TMS deprotection. Pack the column with this neutralized slurry.

  • Use Deactivated Silica: If the problem persists, consider using commercially available deactivated silica gel or deactivating it yourself by adding a small percentage of water by weight.

  • Alternative Purification: If deprotection remains a significant issue, consider recrystallization as an alternative to chromatography (see below).

Issue 4: Final Product is Still Colored (Yellow/Brown) and Contains Trace Metals

Cause: Residual palladium or copper catalysts are retained in the product. These metals can interfere with subsequent reactions.

Solution:

  • Pre-Column Filtration: Before concentrating the reaction mixture for chromatography, filter it through a short plug of Celite or silica gel. This can remove a significant portion of the catalyst residues.[1]

  • Scavenging Resins: If metal contamination is critical for your application, consider stirring the crude product solution with a scavenger resin designed to bind palladium before performing chromatography.

  • Aqueous Wash: An aqueous wash of the crude organic extract with a solution of ammonium chloride or a mild chelating agent like EDTA can sometimes help remove copper salts.

Impurity Identification Data

The following table summarizes the key analytical data for the product and major impurities to aid in their identification.

Compound NameMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃)Expected Mass Spec (m/z) [M+H]⁺
Desired Product 270.20[11]~8.04 (s, 1H, pyrazine-H), ~5.14 (s, 2H, -NH₂), ~0.30 (s, 9H, -Si(CH₃)₃)[2]270/272 (isotope pattern)
3,5-dibromopyrazin-2-amine (Starting Material)252.89[12]Will have a characteristic aromatic proton signal, but no TMS signal.251/253/255 (isotope pattern)
Bis(trimethylsilyl)acetylene (Glaser Product)170.40[9]~0.1-0.2 (s, 18H)[7][8]171.1
3,5-bis((trimethylsilyl)ethynyl)pyrazin-2-amine (Bis-Coupled)288.50Aromatic proton signal will be absent. Two distinct TMS signals may be present.289.5

Alternative Purification: Recrystallization

When column chromatography leads to product loss or degradation (e.g., deprotection), recrystallization can be an excellent alternative, especially if the crude product is mostly the desired material with minor impurities of different polarity.

Q4: What solvent system should I use for recrystallization?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazine derivatives, common choices include alcohols (methanol, ethanol) and ethers (diethyl ether, THF).[9]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude material in several test tubes.

    • Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Gently heat the tubes that showed poor solubility. If the solid dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a successful system. A common and effective technique is to use a binary solvent system, such as dissolving the compound in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until the solution becomes cloudy (the point of saturation). Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals.

  • Recrystallization Procedure (Scale-up):

    • Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Recrystallization_Workflow Start Crude Product Screen Solvent Screening (Small Scale) Start->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Select Solvent Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool No insoluble impurities Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Crystals Collect->Dry Pure Pure Product Dry->Pure

Caption: A typical workflow for recrystallization.

References

Technical Support Center: Addressing Low Reactivity in Cross-Coupling of Electron-Deficient Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving electron-deficient pyrazines. The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, yet its inherent electronic properties present significant challenges for synthetic chemists.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending mechanistic understanding with practical, field-proven advice.

The high electrophilicity and π-deficient nature of the pyrazine ring can render standard cross-coupling protocols ineffective, leading to low yields, catalyst deactivation, or unwanted side reactions.[1][4] This resource will serve as your first point of reference for troubleshooting these challenging transformations.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues observed during the cross-coupling of halogenated and pseudo-halogenated pyrazines.

Q1: I am observing very low or no conversion of my chloropyrazine starting material in a Suzuki-Miyaura coupling. What is the likely cause and how can I fix it?

A: This is the most common challenge and typically points to a suboptimal catalyst system that cannot overcome the high activation barrier of the C-Cl bond. The electron-deficient nature of the pyrazine ring, while activating it for nucleophilic aromatic substitution, can make the initial oxidative addition step of the catalytic cycle particularly difficult.[1][4][5]

Primary Causes & Solutions:

  • Inactive Catalyst/Inappropriate Ligand: Standard catalysts like Pd(PPh₃)₄ often fail with chloropyrazines.[1] The key is to facilitate the oxidative addition step.

    • Expert Recommendation: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond. Modern biarylphosphine ligands are the industry standard for this purpose. Alternatively, N-heterocyclic carbene (NHC) ligands provide strong σ-donation and steric bulk, which are also highly effective.[5][6][7]

    • Actionable Steps:

      • Screen a panel of modern ligands such as XPhos, SPhos, or RuPhos .

      • Consider using commercially available pre-catalysts (e.g., XPhos Pd G3) which are air-stable and highly active.[5]

      • For specialized applications, novel pincer-type palladium complexes have also shown superior activity.[8]

  • Insufficiently Strong Base: The base is critical for the transmetalation step (boronic acid to palladium center). A weak base will result in a sluggish or stalled reaction.

    • Expert Recommendation: Use a stronger base. While Na₂CO₃ is common in many Suzuki couplings, it is often inadequate for chloropyrazines.

    • Actionable Steps:

      • Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃ . Ensure the base is finely powdered and anhydrous.

      • For particularly stubborn couplings, a non-nucleophilic organic base in an anhydrous solvent might be necessary, although this can increase the risk of side reactions.

  • Low Reaction Temperature: Aryl chlorides require more thermal energy than bromides or iodides to react.

    • Expert Recommendation: Increase the reaction temperature. If your solvent limits the temperature, switch to a higher-boiling point solvent.

    • Actionable Steps:

      • Increase the temperature to 100-120 °C .

      • Switch from THF or DME to higher-boiling solvents like 1,4-dioxane or toluene .

      • Consider using microwave irradiation , which can dramatically reduce reaction times and activate difficult substrates.[1][9]

Q2: My reaction is producing a significant amount of dehalogenated pyrazine as a byproduct. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction, especially with electron-poor aryl halides like bromopyrazines.[1][10] It occurs when an intermediate palladium-hydride species, formed from the base, solvent, or impurities, reductively cleaves the C-X bond.

Primary Causes & Solutions:

  • Choice of Base and Solvent: Strong bases in the presence of protic sources (even trace water) can generate Pd-H species.

    • Expert Recommendation: Carefully select the base and ensure all reagents and solvents are scrupulously dry.

    • Actionable Steps:

      • Use a moderately strong, non-hydroxide base like K₃PO₄ .

      • Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

      • Avoid solvents that can act as hydride donors, such as isopropanol.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodehalogenation.[10]

    • Expert Recommendation: Find the "sweet spot" for temperature that allows for product formation without favoring the side reaction.

    • Actionable Steps: Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor over a longer period. A more active catalyst/ligand system can often allow for lower reaction temperatures.

Q3: I am attempting a Buchwald-Hartwig amination on a chloropyrazine, but the yield is poor. What adjustments should I make?

A: Similar to the Suzuki reaction, C-N coupling on chloropyrazines is challenging and highly dependent on the catalyst system and base. The principles of promoting oxidative addition remain paramount.

Primary Causes & Solutions:

  • Suboptimal Ligand: The choice of ligand is even more critical in C-N coupling to balance the rates of oxidative addition and reductive elimination.

    • Expert Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands. These have become the gold standard for challenging Buchwald-Hartwig aminations.[11]

    • Actionable Steps:

      • Employ ligands like XPhos, RuPhos, or BrettPhos .

      • Use a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the amine without competing in the reaction.[5]

      • For substrates sensitive to strong bases, weaker carbonate bases can sometimes be effective, but this often requires a highly active catalyst system.[12]

  • Catalyst Inhibition by Amine: The amine starting material or the aniline product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Expert Recommendation: The steric and electronic properties of the ligand can mitigate this. A bulky ligand can create a coordination environment that favors the productive catalytic cycle over catalyst inhibition.

    • Actionable Steps: This is another reason to use the bulky biarylphosphine ligands mentioned above.[11][12]

Section 2: Frequently Asked Questions (FAQs)

Q: Which halogen should I use on my pyrazine (Cl, Br, I)?

A: The reactivity order follows C-I > C-Br > C-Cl.[13] If you are developing a new route, starting with a bromopyrazine is often a good compromise between reactivity and cost/availability. Chloropyrazines are typically cheaper and more widely available but require more optimized and often more expensive catalyst systems to achieve good yields.[1][5]

Q: How do electron-donating groups (EDGs) on the pyrazine ring affect reactivity?

A: EDGs (like methyl or methoxy groups) on the pyrazine ring will decrease its reactivity in cross-coupling reactions. They counteract the electron-deficient nature of the ring, making oxidative addition even more difficult. In these cases, a highly active catalyst system and potentially higher temperatures are almost always necessary.[9]

Q: Can I perform selective mono-coupling on a dihalopyrazine?

A: Yes, this is often achievable. The first coupling reaction introduces an electron-donating or sterically hindering group, which deactivates the second halogen position towards further oxidative addition.[14] To favor mono-substitution, use a slight deficiency or 1.0-1.1 equivalents of the coupling partner and monitor the reaction carefully to stop it after the first coupling is complete. Achieving high yields of unsymmetrical products often requires careful control of stoichiometry and reaction conditions.[13]

Q: What is the best general-purpose solvent for pyrazine cross-coupling?

A: 1,4-Dioxane and Toluene are excellent starting points. They have high boiling points suitable for activating aryl chlorides and are generally compatible with the most common catalyst systems and bases.[5]

Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Screening
ParameterSuzuki-Miyaura (Chloropyrazine)Buchwald-Hartwig (Chloropyrazine)
Pd Source Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4.5 mol%)RuPhos (4.5 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.5 equiv)
Solvent 1,4-Dioxane (0.1 M)Toluene (0.1 M)
Temperature 100 - 110 °C100 - 110 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.045 mmol, 4.5 mol%).

  • Reactant & Solvent Addition: Add the 2-chloropyrazine derivative (1.0 mmol, 1.0 equiv) followed by anhydrous 1,4-dioxane (10 mL).

  • Reaction: Seal the vessel and place it in a preheated oil bath or microwave reactor at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol requires strict anaerobic and anhydrous conditions.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOtBu (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.045 mmol, 4.5 mol%).

  • Reactant & Solvent Addition: Add the 2-chloropyrazine derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Section 4: Visual Guides & Workflows

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition + Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation_or_Amine_Coordination Transmetalation_or_Amine_Coordination Aryl-Pd(II)-X->Transmetalation_or_Amine_Coordination + R-M or R₂NH Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation_or_Amine_Coordination->Aryl-Pd(II)-R Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Aryl-R

Caption: Key steps in the palladium-catalyzed cross-coupling cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active? (Fresh Pd source, appropriate ligand) Start->Check_Catalyst Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Check_Conditions->Optimize_Base No Check_Reagents Are Reagents Pure & Dry? Check_Conditions->Check_Reagents Yes Optimize_Temp Increase Temperature (100-120°C or Microwave) Optimize_Base->Optimize_Temp Optimize_Temp->Check_Reagents Purify_Reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Purify_Reagents->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Reaction Products: A Comparative Analysis of HRMS and 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within the high-stakes arena of drug discovery and materials science, the definitive structural confirmation of a reaction product stands as a critical pillar of scientific integrity. An elegantly designed synthesis is rendered meaningless if the structure of its final product is ambiguous. This guide presents a comprehensive analysis of two instrumental techniques—High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore their fundamental principles, comparative strengths, and, most importantly, their synergistic application for unambiguous structure validation.

The Imperative of Orthogonality in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry is the premier technique for determining the elemental composition of a molecule with extraordinary precision. Unlike unit-resolution mass spectrometers that provide a nominal mass, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) with an accuracy of less than 5 parts per million (ppm). This level of precision is powerful enough to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

The Decisive Power of Mass Accuracy

The core utility of HRMS is its ability to generate a highly confident molecular formula. For instance, a nominal mass of 300 Da could correspond to dozens of plausible elemental combinations. An HRMS measurement of 300.1045 Da, however, drastically curtails these possibilities, often identifying a single, unique molecular formula that fits the experimental data within a narrow error margin.

Table 1: Distinguishing Isobaric Compounds with HRMS

Molecular FormulaTheoretical Exact Mass (Da)Mass Difference (ppm) from an Observed Mass of 300.0791 DaPlausible Candidate?
C₁₈H₁₂O₄300.0736-18.3No
C₁₇H₁₄N₂O₃ 300.0999 69.3 No
C₁₇H₁₂O₅300.0685-35.3No
C₁₉H₁₂O₃ 300.0786 -1.7 Yes

As demonstrated, only one formula (C₁₉H₁₂O₃) aligns with the observed mass with sub-5 ppm accuracy, effectively filtering out other possibilities.

Experimental Protocol: Acquiring High-Resolution Mass Spectra
  • Sample Preparation: A minute quantity of the purified product is dissolved in a high-purity, volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solvent must be compatible with the ionization source.

  • Ionization Method Selection: The choice of ionization is critical. Electrospray Ionization (ESI) is the standard for polar to moderately polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is often employed for less polar compounds. The objective is to generate intact molecular ions (e.g., [M+H]⁺, [M-H]⁻) with minimal in-source fragmentation.

  • Instrument Calibration: Prior to analysis, the mass spectrometer must be calibrated using a certified standard solution containing compounds of known masses across a wide range. This step is essential for ensuring high mass accuracy.

  • Data Acquisition: The sample is introduced into the instrument, typically via direct infusion or coupled to an LC system. Data is acquired in full scan mode at a high resolving power (e.g., >100,000 FWHM) to ensure the necessary mass accuracy.

  • Data Analysis: The acquired spectrum is processed to identify the molecular ion peak. Instrument software then compares the experimentally measured accurate mass against a database of theoretical masses for all possible elemental combinations, reporting the most likely formula with its corresponding ppm error.

Despite its power in defining an elemental formula, HRMS provides no direct information about the connectivity of those atoms. It cannot, for example, differentiate between constitutional isomers. This is the critical gap that is filled by 2D NMR spectroscopy.

2D NMR Spectroscopy: Assembling the Molecular Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique that probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C). It provides rich information about a molecule's electronic structure and the relative positions of atoms. While 1D NMR spectra reveal the number and type of protons and carbons, 2D NMR experiments map the correlations between these nuclei, allowing for the systematic assembly of a molecule's bonding framework.

The Core 2D NMR Experiments for Structure Elucidation

A standard suite of 2D NMR experiments is used to piece together a novel structure:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar (J) couplings between protons, typically those separated by two or three bonds. It is the primary tool for identifying spin systems and tracing out H-C-C-H fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling). It provides a definitive map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most crucial for solving a structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), enabling the connection of disparate molecular fragments into a complete constitutional isomer.

G cluster_NMR 2D NMR Suite cluster_Info Structural Information Derived COSY COSY (¹H-¹H Correlation) Identifies neighboring protons Fragments Spin Systems & C-H Pairs COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) Links protons to their carbons HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connects molecular fragments Connectivity Complete Molecular Structure HMBC->Connectivity Fragments->HMBC

Caption: Logical flow of information from 2D NMR experiments.

Experimental Protocol: A Standard 2D NMR Workflow
  • Sample Preparation: A sample of 5-15 mg of the highly purified compound is dissolved in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of paramagnetic impurities and suspended solids.

  • 1D NMR Acquisition: High-quality 1D ¹H and ¹³C{¹H} spectra are acquired first. These are essential for determining chemical shifts, integrals, and for correctly setting the spectral width parameters for the 2D experiments.

  • COSY Acquisition: A gradient-selected COSY (gCOSY) experiment is performed to establish proton-proton coupling networks.

  • HSQC Acquisition: A sensitivity-enhanced, gradient-selected HSQC experiment is run to correlate all protonated carbons with their attached protons.

  • HMBC Acquisition: A gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, is acquired. This is often the longest experiment but yields the most critical connectivity data.

  • Data Interpretation: The spectra are analyzed systematically. The HSQC provides C-H bond information. The COSY connects these C-H units into larger fragments. Finally, the HMBC cross-peaks are used to piece these fragments together, like a molecular puzzle, into the final structure.

Head-to-Head Comparison: HRMS vs. 2D NMR

FeatureHigh-Resolution Mass Spectrometry (HRMS)2D Nuclear Magnetic Resonance (2D NMR)
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity (Constitutional Isomer)
Sensitivity Very High (picomole to femtomole)Moderate (micromole to millimole)
Sample Requirement Micrograms (µg)Milligrams (mg)
Experiment Time MinutesHours to Days
Isomer Distinction Cannot distinguish constitutional isomersThe definitive tool for distinguishing isomers
Key Strength Unrivaled accuracy in molecular formula determinationUnambiguous determination of the bonding framework
Key Limitation Provides no direct connectivity informationLower sensitivity and requires highly pure samples

The Gold Standard: A Synergistic Workflow

The most scientifically rigorous and defensible approach to structure validation is not a choice between HRMS and 2D NMR, but a strategic fusion of both. This synergistic workflow leverages the strengths of each technique to overcome the limitations of the other.

G cluster_Workflow Integrated Structure Validation Workflow Start Purified Reaction Product HRMS HRMS Analysis Start->HRMS NMR_2D 2D NMR Analysis (COSY, HSQC, HMBC) Start->NMR_2D Formula Determine Molecular Formula HRMS->Formula Structure Propose Molecular Structure Formula->Structure Provides Absolute Constraint NMR_2D->Structure Structure->Formula Must be Consistent Validation Final Validated Structure Structure->Validation

Caption: A synergistic workflow for robust structure validation.

In this workflow, HRMS is used first to provide a high-confidence molecular formula. This formula is not a suggestion; it is a hard constraint. The number of protons, carbons, and heteroatoms determined by HRMS must be accounted for in the subsequent NMR analysis. The 2D NMR data then provides the definitive evidence for how those atoms are connected. The final proposed structure is only considered validated when the atomic connectivity from NMR is fully consistent with the elemental composition from HRMS.

Conclusion

In the exacting world of chemical R&D, structural ambiguity is unacceptable. High-Resolution Mass Spectrometry and 2D NMR spectroscopy are not competing, but are profoundly complementary techniques. HRMS acts as a powerful filter, providing the exact elemental formula from a universe of possibilities. 2D NMR then serves as the master architect, meticulously assembling that collection of atoms into a single, validated structure. The adoption of this dual-pronged, synergistic workflow is not merely a recommendation for best practice; it is the essential foundation for producing authoritative, reproducible, and high-impact chemical science.

Introduction: The Significance of 3-Ethynylpyrazin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for 3-Ethynylpyrazin-2-amine Building Blocks

3-Ethynylpyrazin-2-amine is a critical heterocyclic building block in modern medicinal chemistry. Its rigid, planar structure and the presence of a reactive terminal alkyne group make it an invaluable synthon for constructing complex molecular architectures, particularly in the development of kinase inhibitors for oncology. The pyrazine core can engage in crucial hydrogen bonding interactions within ATP-binding sites, while the ethynyl group serves as a versatile handle for introducing further complexity through reactions like Sonogashira couplings, click chemistry, or Glaser couplings. Given its importance, the development of efficient, scalable, and robust synthetic routes is of paramount interest to researchers in the pharmaceutical industry and academia.

This guide provides a comparative analysis of the predominant synthetic strategy for 3-ethynylpyrazin-2-amine—the Sonogashira coupling pathway—and explores viable alternative approaches. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations based on yield, scalability, safety, and cost-effectiveness.

The Workhorse Method: A Three-Step Sonogashira Coupling Approach

The most established and widely adopted route to 3-ethynylpyrazin-2-amine involves a three-step sequence: halogenation of the starting 2-aminopyrazine, palladium-catalyzed Sonogashira cross-coupling with a protected alkyne, and subsequent deprotection. This pathway is reliable and benefits from well-understood reaction mechanisms.

Step 1: Synthesis of the Halopyrazine Precursor

The journey begins with the activation of the C3 position of 2-aminopyrazine via halogenation. Bromination is the most common choice, offering a good balance of reactivity and stability for the subsequent coupling step.

Causality Behind Experimental Choices: The amino group at C2 is a potent activating group, directing electrophilic substitution to the C3 and C5 positions. Using a selective halogenating agent like N-Bromosuccinimide (NBS) under controlled conditions is crucial to favor mono-substitution at the C5 position, but dibromination at C3 and C5 can also occur. Microwave irradiation is often employed to accelerate the reaction and improve yields.[1] Acetonitrile is a preferred solvent due to its ability to dissolve the starting material and its relatively high boiling point, which is suitable for microwave-assisted synthesis.[1]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine

  • To a solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in acetonitrile (20 mL) in a microwave-safe vessel, add N-Bromosuccinimide (NBS) (4.1 g, 23.1 mmol, 2.2 equiv.).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%, 50 mL) to quench any remaining bromine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-amino-3,5-dibromopyrazine as a solid.

Step 2: Sonogashira Cross-Coupling

With the 3-halopyrazin-2-amine in hand, the core carbon-carbon bond formation is achieved via the Sonogashira reaction. This reaction couples the sp²-hybridized carbon of the pyrazine ring with an sp-hybridized carbon of a terminal alkyne.

Causality Behind Experimental Choices:

  • Alkyne Protection: A terminal alkyne is used in its silyl-protected form, typically as trimethylsilylacetylene (TMSA). This is a critical choice to prevent the undesired Glaser homocoupling of the terminal alkyne, which can occur under the oxidative conditions of the Sonogashira reaction. The bulky silyl group also enhances the stability and handling of the alkyne reagent.

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[2] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[3][4]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both as a base to deprotonate the terminal alkyne (after coordination to copper) and as the solvent.[5] Anhydrous and anaerobic conditions are traditionally required to prevent catalyst deactivation and side reactions.[2]

Experimental Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromopyrazin-2-amine (1.0 g, 5.75 mmol), dichlorobis(triphenylphosphine)palladium(II) (202 mg, 0.29 mmol, 5 mol%), and copper(I) iodide (55 mg, 0.29 mmol, 5 mol%).

  • Add anhydrous triethylamine (15 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add trimethylsilylacetylene (1.2 mL, 8.63 mmol, 1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Step 3: Silyl Group Deprotection

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne.

Causality Behind Experimental Choices: The silicon-carbon bond of the silylacetylene is readily cleaved under mild basic or fluoride-mediated conditions.[6] A common and effective method is using potassium carbonate in methanol. This method is mild, inexpensive, and generally provides high yields with easy workup, as the byproducts are soluble in the aqueous phase.[7][8] Fluoride sources like tetrabutylammonium fluoride (TBAF) are also highly effective but can sometimes be more challenging to purify away from the product.[9]

Experimental Protocol: Synthesis of 3-Ethynylpyrazin-2-amine

  • Dissolve 3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1.0 g, 5.23 mmol) in methanol (25 mL).

  • Add potassium carbonate (1.44 g, 10.46 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to dryness to afford 3-ethynylpyrazin-2-amine, which can be further purified by recrystallization if necessary.

Workflow and Data Summary

Sonogashira_Route A 2-Aminopyrazine B 3-Bromo-2-aminopyrazine A->B NBS, MeCN, Microwave C 3-((Trimethylsilyl)ethynyl)- pyrazin-2-amine B->C PdCl₂(PPh₃)₂, CuI, TMSA, TEA D 3-Ethynylpyrazin-2-amine C->D K₂CO₃, MeOH Comparison_Workflow cluster_0 Standard Sonogashira cluster_1 Copper-Free Sonogashira cluster_2 Key Differences A 3-Halopyrazine B Pd(0)/Cu(I) Catalyst Amine Base Elevated Temp A->B C Coupled Product B->C K3 Cost (Ligands) B->K3 Lower K1 Toxicity (Cu) C->K1 Higher K2 Workup Complexity C->K2 Higher D 3-Halopyrazine E Pd(0)/Ligand Catalyst Inorganic Base Room Temp D->E F Coupled Product E->F E->K3 Higher F->K1 Lower F->K2 Lower

References

A Senior Application Scientist's Guide to Alkyne Protecting Groups in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry and materials science, pyrazine-containing compounds represent a class of heterocycles with immense therapeutic and functional potential.[1] The synthesis of substituted pyrazines, particularly those bearing alkynyl moieties, is a critical step in the development of novel pharmaceuticals and organic materials.[2][3] However, the inherent acidity of the terminal alkyne's C-H bond presents a significant challenge, often leading to undesired side reactions, such as Glaser-Hay homocoupling, under the basic and metal-catalyzed conditions required for synthesis.[4][5]

This guide provides an in-depth performance comparison of common alkyne protecting groups, with a focus on silyl ethers, in the context of pyrazine synthesis. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal protecting group strategy for your specific application.

The Critical Role of Protection: Why We Block the Terminal Alkyne

The primary pathway to alkynyl-substituted pyrazines is the Sonogashira cross-coupling reaction, which forges a C-C bond between a halo-pyrazine and a terminal alkyne.[4] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.[6] In this environment, the acidic proton of an unprotected terminal alkyne (pKa ≈ 25) is readily abstracted by the base. The resulting acetylide can then undergo oxidative self-coupling (Glaser coupling), leading to the formation of unwanted diynes and significantly reducing the yield of the desired pyrazine product.[5]

To circumvent this, the terminal proton is temporarily replaced with a protecting group. An ideal protecting group must satisfy three core criteria:

  • Facile Introduction: It should be easy to install onto the alkyne with high yield.

  • Robust Stability: It must remain intact during the subsequent cross-coupling reaction.[7]

  • Mild & Orthogonal Cleavage: It should be removable in high yield under conditions that do not affect other functional groups in the molecule.

Silyl groups, particularly Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS), are the most widely used protecting groups for this purpose due to their predictable stability and well-established deprotection protocols.[7][8]

Comparative Performance of Silyl Protecting Groups

The choice of silyl group is a critical decision that directly impacts reaction efficiency, yield, and purification. The primary differentiating factor is the steric bulk around the silicon atom, which dictates the group's stability.[9][10] The stability generally follows the trend: TIPS > TBDMS > TMS .

Protecting GroupStructureRelative StabilityKey AdvantagesKey DisadvantagesTypical Sonogashira Yield
Trimethylsilyl (TMS) -Si(CH₃)₃LowVery easy to remove (K₂CO₃/MeOH).[8] Low cost of TMS-acetylene.Prone to premature cleavage under basic Sonogashira conditions, reducing yield.[9]Moderate to Good
tert-Butyldimethylsilyl (TBDMS) *-Si(CH₃)₂(C(CH₃)₃)MediumGood balance of stability and reactivity.[10] Generally stable to Sonogashira conditions.Can be difficult to remove in the presence of other silyl ethers.Good to Excellent
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃HighVery robust; stable to a wide range of conditions, minimizing side reactions.[9] Excellent for multi-step syntheses.[11]Removal requires stronger fluoride sources (e.g., TBAF) or longer reaction times.[11] Higher cost.Excellent

Causality Behind Performance:

  • TMS Group: The small size of the three methyl groups offers minimal steric protection to the silicon atom. This makes the Si-C bond susceptible to nucleophilic attack, even by mild bases like those used in Sonogashira coupling. While some protocols allow for in-situ deprotection and coupling, this can be unreliable and substrate-dependent.[12] Its lability is its primary drawback in complex syntheses.[9]

  • TBDMS Group: The bulky tert-butyl group provides significantly more steric hindrance than TMS, shielding the Si-C bond effectively.[10] This makes the TBDMS group robust enough to withstand typical Sonogashira conditions, leading to cleaner reactions and higher yields.

  • TIPS Group: With three bulky isopropyl groups, the TIPS group offers the highest level of steric protection. This exceptional stability makes it the protecting group of choice for complex, multi-step syntheses where intermediates are exposed to various reagents.[11] In pyrazine synthesis, its use often leads to the highest yields in the coupling step because it completely suppresses side reactions related to premature deprotection. However, this stability necessitates more forceful deprotection conditions.[13]

Experimental Workflow & Protocols

The synthesis of an alkynyl pyrazine can be visualized as a three-stage process: Protection, Coupling, and Deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A Terminal Alkyne (e.g., Acetylene) B Protected Alkyne (e.g., TIPS-Acetylene) A->B  TIPS-Cl, Base (e.g., n-BuLi) D TIPS-Protected Alkynyl Pyrazine B->D C Halopyrazine (e.g., 2-Iodopyrazine) C->D  Sonogashira Coupling [Pd(PPh₃)₂Cl₂, CuI, Base]   E Final Product (Alkynyl Pyrazine) D->E  TBAF / THF  

Fig. 1: General workflow for the synthesis of alkynyl pyrazines.

Causality: This protocol uses n-butyllithium (n-BuLi), a strong base, to deprotonate the terminal alkyne, generating a lithium acetylide. This highly nucleophilic species readily attacks the electrophilic silicon atom of TIPS-chloride to form the stable, protected alkyne. The reaction is run at low temperature to prevent side reactions of the strong base.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Bubble acetylene gas through the cold THF for 20-30 minutes. Alternatively, use a solution of ethynylmagnesium bromide. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (TIPS-acetylene) by column chromatography on silica gel.

Causality: This is a classic palladium- and copper-co-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the 2-iodopyrazine, formation of a copper(I) acetylide from TIPS-acetylene, transmetalation from copper to palladium, and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.[4] An amine base like triethylamine (Et₃N) is used to neutralize the HI generated during the reaction.

  • Setup: To a Schlenk flask, add 2-iodopyrazine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by triethylamine (Et₃N, 3.0 eq). Finally, add TIPS-acetylene (1.2 eq).

  • Reaction: Heat the reaction mixture to 65 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 2-((triisopropylsilyl)ethynyl)pyrazine.

Causality: Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl group cleavage.[14] The high affinity of the fluoride ion for silicon drives the reaction. Fluoride attacks the silicon atom, forming a hypervalent silicon intermediate which then fragments, cleaving the strong Si-C bond to release the terminal alkyne.[15]

  • Setup: Dissolve the silyl-protected pyrazine (1.0 eq) in THF in a round-bottom flask.

  • Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate. Monitor the reaction progress by TLC.

  • Workup: Once complete, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[16]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final 2-ethynylpyrazine.

Mechanistic Considerations & Troubleshooting

G cluster_0 Steric Hindrance & Stability cluster_1 Performance Outcome TMS TBDMS lab_tms TMS (Low Hindrance) TIPS lab_tbdms TBDMS (Medium Hindrance) lab_tips TIPS (High Hindrance) Stability Increasing Stability → Deprotection ← Increasing Ease of Deprotection cluster_0 cluster_0 cluster_1 cluster_1

Fig. 2: Relationship between steric bulk, stability, and ease of deprotection.

A common issue in Sonogashira couplings is the formation of the Glaser homocoupling byproduct.[5] If this is observed even with a protected alkyne, it suggests premature deprotection.

  • If using TMS: The base may be too strong or the temperature too high. Consider switching to a bulkier, more stable group like TBDMS or TIPS.

  • If using TIPS: Deprotection may be sluggish. Ensure your TBAF reagent is not hydrated, as water can reduce its efficacy. If standard TBAF fails, other fluoride sources like cesium fluoride (CsF) or anhydrous HF-pyridine can be employed, though with greater caution.[11]

Conclusion and Recommendations

The selection of an alkyne protecting group is a strategic decision that balances stability against the ease of removal.

  • For simple substrates and short synthetic sequences, the economy and facile cleavage of the TMS group may be advantageous.

  • The TBDMS group offers a reliable, middle-ground option suitable for a wide range of applications.

  • For complex, multi-step syntheses involving sensitive functional groups or harsh reaction conditions, the robust TIPS group is unequivocally the superior choice, providing the highest security for the alkyne and leading to cleaner, more predictable outcomes in the crucial pyrazine-forming cross-coupling reaction.[11]

By understanding the causal relationships between steric hindrance, stability, and reactivity, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel pyrazine-based molecules.

References

Verifying the Identity of Novel Pyrazine Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry and other analytical techniques for the product characterization of reactions involving 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness of the described methods.

The pyrazine core is a prevalent scaffold in numerous pharmaceuticals, and the ability to functionalize it through cross-coupling reactions is of paramount importance.[1] this compound offers two reactive sites for such modifications: the bromo group, amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings, and the trimethylsilyl (TMS)-protected ethynyl group. This guide will focus on the confirmation of products from Sonogashira and Suzuki reactions at the 5-position.

The Power of Mass Spectrometry in Product Confirmation

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.[2] This allows for the determination of the molecular weight of a reaction product, offering strong evidence for the success of a chemical transformation.

Experimental Workflow: A Step-by-Step Approach

The general workflow for confirming product identity via mass spectrometry involves several key stages, from sample preparation to data interpretation.

G cluster_0 Reaction & Work-up cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation Reaction Sonogashira or Suzuki Coupling Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Dissolution Dissolve in Suitable Solvent (e.g., Methanol, Acetonitrile) Purification->Dissolution Dilution Dilute to ~1-10 µg/mL Dissolution->Dilution Ionization Ionization Source (e.g., ESI, APCI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection MolecularIon Identify Molecular Ion Peak ([M+H]⁺, [M]⁺˙) Detection->MolecularIon Fragmentation Analyze Fragmentation Pattern MolecularIon->Fragmentation Comparison Compare with Theoretical Mass & Expected Fragments Fragmentation->Comparison

Figure 1: General workflow for product confirmation via mass spectrometry.
Causality in Experimental Choices: Ionization and Fragmentation

The choice of ionization technique is critical for obtaining a meaningful mass spectrum. For the polar pyrazine derivatives that are the subject of this guide, Electrospray Ionization (ESI) is often the method of choice. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺), minimizing fragmentation in the ion source and providing a clear indication of the molecular weight.[3]

Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, we can piece together the molecule's structure. For pyrazine derivatives, characteristic fragmentation patterns often involve cleavages of the substituents from the stable pyrazine core.[4][5] For trimethylsilylated compounds, a characteristic loss of a methyl group (15 Da) or the entire TMS group (73 Da) can be observed.

Case Study: Sonogashira and Suzuki Coupling Reactions

To illustrate the power of mass spectrometry, let's consider two hypothetical, yet highly plausible, reactions of this compound.

Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[6] The reaction of this compound with phenylacetylene would be expected to yield 5-(2-phenylethynyl)-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Starting MaterialC₉H₁₂BrN₃Si269.0011270.0089
ProductC₁₇H₁₇N₃Si291.1243292.1321

The observation of a peak at m/z 292.1321 would be strong evidence for the successful coupling reaction. Further fragmentation analysis would be expected to show losses of the phenylacetylene and trimethylsilyl groups.

Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, forming a carbon-carbon bond between two sp² hybridized carbons.[1] The reaction of our starting material with phenylboronic acid would yield 5-phenyl-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Starting MaterialC₉H₁₂BrN₃Si269.0011270.0089
ProductC₁₅H₁₇N₃Si267.1243268.1321

In this case, a molecular ion peak at m/z 268.1321 would confirm the formation of the desired product.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, a comprehensive characterization of a novel compound relies on a combination of analytical techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the confirmation of our target products.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides direct evidence of molecular formula.Does not provide detailed information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including atom connectivity and stereochemistry.Provides a complete picture of the molecular skeleton.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to acquire and interpret complex spectra.[2][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in a molecule.Fast and simple to perform, provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure or connectivity. Overlapping peaks can make interpretation difficult.[8]

Causality in Method Selection: The choice of analytical technique depends on the specific question being asked. For initial confirmation of a successful reaction and determination of the product's molecular weight, mass spectrometry is unparalleled in its speed and sensitivity. However, for unambiguous structural elucidation, especially when dealing with isomers, NMR spectroscopy is essential. FTIR is a valuable complementary technique for confirming the presence or absence of key functional groups, such as the disappearance of the C-Br stretch and the appearance of new aromatic C-H stretches in a Suzuki coupling.

Experimental Protocols

General Protocol for Sonogashira Coupling

A mixture of this compound (1 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.) in a suitable solvent such as DMF or THF is degassed and stirred under an inert atmosphere. Triethylamine (3 eq.) is added, and the reaction is heated to 60-80 °C until completion as monitored by TLC or LC-MS. The reaction mixture is then worked up with an aqueous solution and extracted with an organic solvent. The product is purified by column chromatography.[6]

General Protocol for Suzuki-Miyaura Coupling

To a solution of this compound (1 eq.) and an arylboronic acid (1.2 eq.) in a solvent mixture such as 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is isolated by column chromatography.[1]

Mass Spectrometry Analysis

Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution is then infused into the mass spectrometer. For ESI, the sample is introduced into the source at a flow rate of 5-20 µL/min. The mass spectrum is acquired in positive ion mode over a suitable m/z range. For MS/MS analysis, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.[1]

Conclusion

The confirmation of product identity in organic synthesis is a multi-faceted process that relies on the judicious application of various analytical techniques. Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight of a reaction product, offering strong evidence for the success of a transformation. However, for complete and unambiguous structural elucidation, it is essential to complement mass spectrometry data with information from other techniques such as NMR and FTIR spectroscopy. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can confidently characterize their novel pyrazine derivatives and advance the frontiers of drug discovery.

References

A Senior Application Scientist's Guide to Arylation of 5-Bromopyrazines: A Comparative Analysis of Suzuki and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine moiety is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a privileged scaffold.[1][2][3] The targeted functionalization of the pyrazine core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel therapeutics.[4][5][6] Among the various methods available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility.[7][8]

This guide provides an in-depth, objective comparison of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—specifically for the arylation of 5-bromopyrazines. We will delve into the mechanistic underpinnings, practical considerations, and provide supporting experimental protocols to aid in the rational selection of the optimal method for your synthetic campaign.

The Mechanistic Landscape: A Tale of Two Catalytic Cycles

At their core, both the Suzuki and Stille reactions are palladium-catalyzed processes that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12] However, the nature of the organometallic reagent—an organoboron species in the Suzuki coupling and an organotin compound in the Stille reaction—introduces critical differences in the reaction mechanism and overall performance.[13][14]

The Suzuki-Miyaura Coupling: A Base-Mediated Pathway

The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[14] A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, facilitating the transmetalation step.[15][16][17]

The catalytic cycle can be visualized as follows:

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_adduct Ar-Pd(II)L₂-Br pd0->oxidative_adduct Oxidative Addition (5-Bromopyrazine) transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_adduct->transmetalation_complex Transmetalation (Ar'-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrazine, forming a Pd(II) intermediate.[9][11]

  • Transmetalation : The aryl group from the activated organoboron species is transferred to the palladium center, displacing the bromide.[11][14]

  • Reductive Elimination : The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[9][17]

The Stille Coupling: A Neutral Transmetalation

The Stille reaction utilizes an organostannane as the coupling partner for the organohalide.[13][18] A notable advantage of the Stille coupling is that it generally proceeds under neutral or nearly neutral conditions, as the organotin reagent does not require activation by a base.[10][12]

The catalytic cycle is depicted below:

Stille_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_adduct Ar-Pd(II)L₂-Br pd0->oxidative_adduct Oxidative Addition (5-Bromopyrazine) transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_adduct->transmetalation_complex Transmetalation (Ar'-SnR₃) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Stille coupling.

The steps are analogous to the Suzuki coupling, with the key difference being the nature of the transmetalating agent.[10][13][19]

Head-to-Head Comparison: Suzuki vs. Stille for 5-Bromopyrazine Arylation

The choice between Suzuki and Stille coupling hinges on a variety of factors, from reagent availability and stability to reaction conditions and safety considerations. The following table provides a comparative overview:

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboronic acids/estersOrganostannanes (organotin)
Reagent Stability Boronic acids can be unstable, particularly heteroaryl boronic acids.[20][21] MIDA boronates offer enhanced stability.[20][21]Organostannanes are generally stable to air and moisture.[12][13]
Toxicity Boronic acids and their byproducts are generally considered to have low toxicity.[22]Organotin compounds are highly toxic and pose environmental concerns.[12][13][23]
Reaction Conditions Requires a base (e. g., K₂CO₃, Cs₂CO₃, K₃PO₄).[16]Typically proceeds under neutral conditions, though additives like CuI can be beneficial.[24]
Functional Group Tolerance Generally good, but sensitive to strongly basic conditions.Excellent, due to the neutral reaction conditions.[10]
Byproduct Removal Borate byproducts are water-soluble and generally easy to remove.Tin byproducts can be difficult to remove from the desired product.[12]
Substrate Scope Very broad, with a vast library of commercially available boronic acids.[15]Broad, but the availability of organostannanes can be more limited.[25]

Experimental Protocols

To provide a practical context, we present representative, detailed protocols for the arylation of 5-bromopyrazine using both Suzuki and Stille methodologies.

Protocol 1: Suzuki Coupling of 5-Bromopyrazine with Phenylboronic Acid

Suzuki_Protocol start Start reagents Combine 5-bromopyrazine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. start->reagents solvent Add 1,4-dioxane and water. reagents->solvent degas Degas the mixture with argon. solvent->degas heat Heat the reaction at 100 °C for 12h. degas->heat workup Cool, dilute with water, and extract with EtOAc. heat->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling of 5-bromopyrazine.

Materials:

  • 5-Bromopyrazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromopyrazine, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water.

  • Purge the flask with argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-phenylpyrazine.

Protocol 2: Stille Coupling of 5-Bromopyrazine with Phenyltributylstannane

Stille_Protocol start Start reagents Combine 5-bromopyrazine, phenyltributylstannane, and Pd(PPh₃)₄ in a flask. start->reagents solvent Add anhydrous 1,4-dioxane. reagents->solvent degas Degas the mixture with argon. solvent->degas heat Heat the reaction at 100 °C for 12h. degas->heat workup Cool, dilute with KF(aq), and stir for 1h. heat->workup purify Filter, extract with EtOAc, dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

References

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular building blocks used in synthesis are of paramount importance. 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS: 875781-41-2) is a critical heterocyclic intermediate, valued for its utility in constructing complex active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a pyrazine core, a bromine handle for further functionalization, and a protected alkyne, makes it a versatile reagent in cross-coupling reactions.

However, the synthetic route to this compound, typically a Sonogashira coupling, can introduce a variety of impurities that may carry through to the final API, potentially impacting its safety, efficacy, and stability.[3][4] Therefore, a robust, multi-faceted analytical strategy to rigorously assess the purity of this intermediate is not merely a quality control measure; it is a fundamental requirement for successful drug development.

This guide provides an in-depth comparison of key analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights gleaned from field experience to empower researchers to establish self-validating and comprehensive purity profiles.

Understanding the Impurity Landscape: A Look at the Synthesis

The purity assessment of any synthesized compound begins with a thorough understanding of its synthetic pathway and the potential impurities that can arise. This compound is commonly synthesized via a palladium and copper co-catalyzed Sonogashira coupling between 3,5-dibromopyrazin-2-amine and trimethylsilylacetylene.[5][6]

cluster_reactants Reactants cluster_catalysts Catalytic System cluster_products Products & Impurities cluster_impurities Potential Process-Related Impurities A 3,5-dibromopyrazin-2-amine P Target Molecule This compound A->P Sonogashira Coupling B Trimethylsilylacetylene B->P C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C->P D CuI (Copper Co-catalyst) D->P E Triethylamine (Base) E->P I1 Unreacted 3,5-dibromopyrazin-2-amine I2 Alkyne Homocoupling Dimer I3 Residual Pd/Cu Catalysts I4 Solvent Residues (THF, Et₃N)

Caption: Synthetic pathway and potential impurities.

This reaction, while efficient, can generate several key impurities:

  • Starting Materials: Incomplete reaction can leave residual 3,5-dibromopyrazin-2-amine.

  • Homocoupling Products: The copper co-catalyst can promote the formation of alkyne dimers (Hay coupling), a common side reaction in Sonogashira couplings.[4]

  • Catalyst Residues: Trace amounts of palladium and copper can remain in the final product.

  • Solvent and Base Residues: Residual triethylamine or solvents like THF may be present.

A successful purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Comparative Analysis of Purity Assessment Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods. Here, we compare the workhorses of small molecule analysis: HPLC, ¹H NMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity determination due to its high resolving power and quantitative accuracy. For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point, as it effectively separates compounds based on polarity.

Trustworthiness: The method's validity is established by demonstrating its ability to separate the main peak from all known potential impurities and any degradation products. Peak purity analysis using a Diode Array Detector (DAD) further enhances trust by confirming that a chromatographic peak is not composed of co-eluting species.[7]

Methodology: RP-HPLC-DAD Protocol

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: DAD, scan range 210-400 nm, monitoring at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • Gradient Elution:

    • Start with a gradient of 5% B for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as a percentage of the main peak area relative to the total area of all peaks (% Area/Area).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: While HPLC excels at quantitating separated impurities, ¹H NMR provides invaluable structural confirmation of the main component and can identify impurities that have distinct proton environments. It is a powerful tool for verifying the molecular identity and detecting impurities that might co-elute with the main peak in HPLC. The expected chemical shifts for the target molecule are known to be approximately δ 8.04 (s, 1H, pyrazine-H), 5.14 (s, 2H, NH₂) and 0.30 (s, 9H, Si(CH₃)₃) in CDCl₃.[5][6]

Trustworthiness: The self-validating nature of NMR lies in its fundamental relationship between signal integration and the number of protons. By adding a certified internal standard of known concentration (e.g., maleic acid), one can perform quantitative NMR (qNMR) to determine an absolute purity value, which is independent of the response factor issues that can affect HPLC.

Methodology: ¹H NMR Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a drop of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire a standard proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of interest to allow for full relaxation of all protons, which is critical for accurate integration and quantitation. A d1 of 10-15 seconds is a good starting point.

  • Data Analysis:

    • Structural Confirmation: Verify that the observed chemical shifts, splitting patterns, and integrations match the expected structure.

    • Impurity Identification: Look for small, unassigned peaks. For example, the absence of a second aromatic proton signal helps rule out significant amounts of the 3,5-dibromopyrazin-2-amine starting material. The presence of peaks around 7.2-7.5 ppm could indicate phenyl-containing byproducts if phenylacetylene was a potential contaminant.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized product. For halogenated compounds, MS offers a unique and powerful diagnostic tool: the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8][9] This means that any bromine-containing ion will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.[9][10]

Trustworthiness: This isotopic signature is a highly reliable confirmation of the presence and number of bromine atoms in the molecule, making mistaken identity highly unlikely. High-Resolution Mass Spectrometry (HRMS) further increases confidence by providing a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the elemental formula.[10]

Methodology: LC-MS Protocol

  • Chromatography: Use the same HPLC method described above. The eluent from the HPLC is directed into the mass spectrometer source.

  • Mass Spectrometer Setup (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group is readily protonated.

    • Scan Range: m/z 100-500.

    • Expected Ions: The protonated molecule [M+H]⁺ is expected. For C₉H₁₂BrN₃Si, the theoretical masses are:

      • [C₉H₁₃⁷⁹BrN₃Si]⁺ ≈ 270.02

      • [C₉H₁₃⁸¹BrN₃Si]⁺ ≈ 272.02

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the characteristic 1:1 doublet at m/z ~270 and ~272.[5][6]

    • Analyze the mass spectra of minor peaks to identify potential impurities. For instance, the unreacted starting material, 3,5-dibromopyrazin-2-amine, would show a characteristic three-peak pattern (M, M+2, M+4) for its two bromine atoms.

Integrated Workflow and Data Comparison

An optimal, self-validating workflow leverages the strengths of each technique in a logical sequence.

start Synthesized Batch of This compound hplc 1. RP-HPLC-DAD Analysis (Purity Screening) start->hplc decision Purity > 98% and No Significant Unknowns? hplc->decision nmr 2. ¹H NMR Analysis (Structural Confirmation) decision->nmr Yes lcms 3. LC-MS Analysis (MW Confirmation & Impurity ID) decision->lcms No nmr->lcms Structure Confirmed pass Batch Passes QC lcms->pass Structure & Purity Confirmed fail Characterize Impurities & Re-purify lcms->fail Impurities Identified

Caption: Integrated workflow for purity assessment.

Comparative Summary of Analytical Techniques

Parameter RP-HPLC-DAD ¹H NMR LC-MS
Primary Role Quantitative PurityStructural ConfirmationMolecular Weight & Impurity ID
Information Purity (%), impurity profileMolecular structure, functional groupsMolecular weight, isotopic pattern, impurity MW
Sensitivity High (ppm to low ng)Moderate (requires >1% for easy detection)Very High (ppb to pg)
Quantitation Excellent (relative)Good (absolute with qNMR)Semi-quantitative without standards
Key Advantage High resolving power for complex mixtures.Provides unambiguous structural data.Definitive MW confirmation and Br isotope pattern.
Limitation Requires reference standards for identity.Lower sensitivity, can have signal overlap.Ionization efficiency varies between compounds.

Conclusion and Best Practices

Assessing the purity of this compound requires a multi-pronged, orthogonal approach that provides a complete and trustworthy analytical picture.

  • Initial Screening: Begin with RP-HPLC-DAD as the primary tool for quantitating purity and profiling impurities. It is the most effective method for detecting a wide range of process-related impurities with high sensitivity.

  • Identity Confirmation: Use ¹H NMR to unequivocally confirm the structure of the main component. This ensures that the major peak observed in the HPLC is indeed the correct product.

  • Definitive Identification: Employ Mass Spectrometry , preferably coupled with LC, to confirm the molecular weight and, crucially, to observe the characteristic 1:1 isotopic doublet for the bromine atom. This provides a high-confidence confirmation of identity and is invaluable for elucidating the structures of unknown impurities detected by HPLC.

By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for quality control, ensuring that this critical building block meets the stringent purity requirements necessary for the synthesis of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide to the Reactivity of Bromo-pyridines vs. Bromo-pyrazines in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Heterocycles

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational building blocks. Among these, pyridine and pyrazine scaffolds are ubiquitous, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize these rings via palladium-catalyzed cross-coupling reactions is therefore a critical skill in synthetic chemistry.

This guide provides an in-depth, objective comparison of the reactivity of bromo-pyridines and bromo-pyrazines in these essential transformations. We will move beyond simple protocol recitation to explore the underlying electronic and mechanistic principles that govern their reactivity. Understanding these fundamentals is paramount for troubleshooting, optimizing, and designing robust synthetic routes.

Pillar 1: The Electronic Landscape of Pyridine vs. Pyrazine

The fundamental difference in reactivity between bromo-pyridines and bromo-pyrazines stems from the electronic nature of the core heterocyclic system.

  • Pyridine: A six-membered aromatic ring containing one nitrogen atom. The nitrogen atom is more electronegative than carbon, making the ring electron-deficient (π-deficient) compared to benzene. This electron-withdrawing nature activates the C-Br bond towards palladium catalysis.

  • Pyrazine: A six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement. The presence of a second electron-withdrawing nitrogen atom significantly increases the electron-deficient character of the ring.

This enhanced π-deficiency in pyrazine makes the carbon atoms more electrophilic and, consequently, the C-Br bond more susceptible to the initial, often rate-determining, step of the catalytic cycle. A study on the electrochemical properties of cobalt complexes with pyridine and pyrazine ligands quantitatively demonstrated that for each pyrazine group added, the metal- and ligand-centered reduction potentials shifted anodically by approximately 130 mV, indicating a significant increase in electron-withdrawing capacity.[1][2]

G cluster_pyridine Pyridine Ring cluster_pyrazine Pyrazine Ring Pyridine Pyridine (Moderately π-deficient) Pyridine_Effect One electron-withdrawing 'N' atom activates the C-Br bond. Pyridine->Pyridine_Effect Pyrazine Pyrazine (Strongly π-deficient) Pyrazine_Effect Two electron-withdrawing 'N' atoms provide stronger activation of the C-Br bond. Pyrazine->Pyrazine_Effect Catalytic_Cycle Pd(0)L_n Pd(0)Lₙ (Active Catalyst) Ox_Add Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Ox_Add Ar-X Ar-X (Bromo-pyridine or Bromo-pyrazine) Ar-X->Ox_Add Ar-Pd(II)-X Ar-Pd(II)(X)Lₙ Ox_Add->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Nuc Ar-Pd(II)(Nuc)Lₙ Transmetalation->Ar-Pd(II)-Nuc Nuc-M Nucleophile (e.g., R-B(OH)₂) Nuc-M->Transmetalation Red_Elim Reductive Elimination Ar-Pd(II)-Nuc->Red_Elim Red_Elim->Pd(0)L_n Catalyst Regeneration Ar-Nuc Ar-Nuc (Product) Red_Elim->Ar-Nuc G start Start setup 1. Assemble Reactants - 2-Bromopyrazine (1 eq) - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (3-5 mol%) - K₃PO₄ (2 eq) in Microwave Vial start->setup atmosphere 2. Seal, Evacuate & Backfill with Argon (3x) setup->atmosphere solvent 3. Add Degassed 4:1 Dioxane/Water atmosphere->solvent react 4. Microwave Irradiation (e.g., 100-120 °C, 15-45 min) solvent->react monitor 5. Monitor by LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End purify->end

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the responsible management of the materials that propelled the research forward. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS 875781-41-2), ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated and organosilicon compounds, tailored to the specific known hazards of this molecule.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound is a complex molecule, and its structure necessitates a cautious approach.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 875781-41-2[1]
Molecular Formula C9H12BrN3Si[2][3]
Molecular Weight 270.20 g/mol [3]
Appearance Yellow to brown solid[4][5]
Predicted Boiling Point 313.8±42.0 °C[4][5]
Predicted Density 1.39±0.1 g/cm3 [4][5]
Storage Conditions 2–8 °C, under inert gas (nitrogen or Argon)[4]

Globally Harmonized System (GHS) Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The presence of a bromine atom categorizes this compound as a halogenated organic compound .[6][7][8] Such compounds can be toxic and persist in the environment, necessitating dedicated disposal streams.[8] The trimethylsilyl group places it within the family of organosilicon compounds . While some organosilicon compounds can be relatively inert, their disposal should still be handled with care.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):

  • Eye Protection: Safety goggles are required at all times to protect from splashes.[7]

  • Hand Protection: Nitrile gloves are essential to prevent skin contact.[7]

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.[7]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully collect the absorbent material and the spilled compound using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . Due to its halogenated nature, it must not be mixed with non-halogenated organic waste.[6][7][11]

Step 1: Waste Identification and Segregation

  • Pure Compound and Grossly Contaminated Materials: Any remaining solid this compound and any materials heavily contaminated with it (e.g., weighing boats, spatulas) should be collected for disposal.

  • Solutions: Solutions containing this compound should be treated as halogenated organic waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be collected separately.

Step 2: Selecting the Correct Waste Container

  • Obtain a designated "Halogenated Organic Waste" container from your institution's EHS department.[6][7][8] These containers are typically clearly labeled and made of a compatible material.

  • Ensure the container has a secure, tight-fitting lid.[8]

Step 3: Waste Collection

  • Solids: Carefully transfer the solid waste into the designated halogenated waste container.

  • Liquids/Solutions: Pour liquid waste into the designated liquid halogenated waste container. Never pour organic substances down the drain. [6][7]

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

Step 4: Labeling the Waste Container

  • Affix a hazardous waste tag to the container before adding any waste.[8][12]

  • Clearly label the contents, including the full chemical name: "Waste this compound" and list any solvents present with their approximate concentrations.

  • Indicate the relevant hazards (e.g., Toxic, Irritant).[12]

Step 5: Storage and Final Disposal

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]

  • The storage area should be cool, dry, and well-ventilated.[12]

  • Do not accumulate excessive amounts of waste.[11]

  • Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your EHS or a certified hazardous waste disposal contractor.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation Decision cluster_disposal Disposal Pathway Waste Waste Containing This compound Decision Is the waste halogenated? Waste->Decision HalogenatedWaste Collect in Designated 'Halogenated Organic Waste' Container Decision->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container Decision->NonHalogenatedWaste No EHS_Pickup Arrange for EHS/ Contractor Pickup HalogenatedWaste->EHS_Pickup

Caption: Waste Segregation and Disposal Workflow.

Regulatory Framework: Adherence to Compliance

The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[13][14] It is the responsibility of the waste generator to properly identify, manage, and ensure the final disposal of hazardous materials.[14][15] Always consult your institution's specific EHS protocols, which are designed to be in compliance with these regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of our collective well-being.

References

Navigating the Synthesis Frontier: A Safety and Handling Guide for 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that pioneering novel molecular architectures requires not only scientific acumen but also an unwavering commitment to safety. 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, a key building block in medicinal chemistry, presents a unique set of handling challenges due to its combination of a brominated aminopyrazine core and a reactive trimethylsilylacetylene moiety. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

Before handling this compound (CAS No. 875781-41-2), it is imperative to be thoroughly familiar with its hazard profile. The Globally Harmonized System (GHS) classifications for this compound indicate a multifaceted risk that demands rigorous adherence to safety protocols.[1]

Signal Word: Warning[1]

Hazard Statement Description
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H332 Harmful if inhaled.[1]
H335 May cause respiratory irritation.[1]

This compound is a solid and should be stored in a dark, inert atmosphere at 2-8°C to maintain its stability and purity.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The combined hazards of this compound necessitate a comprehensive approach to personal protection.

Eye and Face Protection

Given the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Recommendation: Always wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Enhanced Precaution: When handling larger quantities or if there is a risk of splashing, a face shield worn over chemical splash goggles is required.

Skin and Body Protection

To prevent skin irritation (H315) and potential absorption of this aromatic amine, robust skin protection is essential.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Gloves: The choice of gloves is critical. While nitrile gloves are a common laboratory staple, they offer poor resistance to many amines.[2][3] Therefore, double-gloving is a prudent measure.

    • Inner Glove: A thin, disposable nitrile glove can provide a base layer of protection.

    • Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Footwear: Fully enclosed leather or chemical-resistant shoes are required.

Respiratory Protection

The risk of respiratory irritation (H335) and harm if inhaled (H332) from this solid compound necessitates respiratory protection, especially when handling outside of a certified chemical fume hood.[1]

  • Recommendation: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is recommended for handling small quantities in a well-ventilated area.

  • Higher Risk Scenarios: For larger quantities or in situations with inadequate ventilation, a powered air-purifying respirator (PAPR) or a supplied-air respirator (SAR) should be used. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow. Due to its air-sensitive nature, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4][5][6]

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/Glovebox) gather_ppe Don Appropriate PPE prep_area->gather_ppe prep_glassware Prepare Dry, Inert Glassware gather_ppe->prep_glassware transfer_reagent Transfer Reagent (Inert Atmosphere) prep_glassware->transfer_reagent Proceed to Handling weigh_reagent Weigh Reagent transfer_reagent->weigh_reagent dissolve_reagent Dissolve in Anhydrous Solvent weigh_reagent->dissolve_reagent quench_excess Quench Excess Reagent dissolve_reagent->quench_excess Proceed to Cleanup decontaminate_surfaces Decontaminate Surfaces quench_excess->decontaminate_surfaces dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood or a glovebox.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined above.

    • Prepare all glassware by oven-drying and cooling under a stream of inert gas.[4]

  • Handling (under inert atmosphere):

    • Carefully transfer the solid reagent from its storage container to a tared weighing vessel within the inert atmosphere.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood or glovebox.

    • Promptly close the primary container.

    • Add the weighed solid to your reaction vessel containing an appropriate anhydrous solvent.

  • Cleanup:

    • Quench any residual reagent with a suitable non-protic solvent, followed by a protic solvent like isopropanol, while still under an inert atmosphere.

    • Decontaminate all surfaces that may have come into contact with the chemical. A solution of mild detergent and water is generally effective for initial cleaning, followed by a rinse with an appropriate solvent.[5][6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste generated must be treated as hazardous.

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing paper, gloves, absorbent pads) in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container.

    • For silylated compounds, treatment of the waste stream with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated, is a potential disposal method.[7] However, this should only be performed by trained personnel following a validated standard operating procedure.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep up and place in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the compound's properties, adherence to your institution's safety protocols, and the application of sound scientific judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer and your organization's chemical hygiene plan before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.